Lrgils-NH2
Description
Properties
IUPAC Name |
(2S,3S)-N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56N10O7/c1-7-17(6)23(28(46)37-20(12-16(4)5)27(45)38-21(14-40)24(31)42)39-22(41)13-35-26(44)19(9-8-10-34-29(32)33)36-25(43)18(30)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,41)(H4,32,33,34)/t17-,18-,19-,20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUFWKYFOMBFPA-JYAZKYGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56N10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Unsung Hero: A Technical Guide to Understanding the Role of Lrgils-NH2 in GPCR Signaling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of G protein-coupled receptor (GPCR) signaling, the clarity of experimental findings hinges on the rigor of the controls employed. This guide delves into the critical role of Lrgils-NH2, a peptide often encountered in the study of Protease-Activated Receptors (PARs). While not an agonist that triggers signaling cascades, this compound serves an equally vital function: to ensure the specificity of observed effects, thereby upholding the scientific integrity of research findings. As we explore the landscape of PAR2 activation, we will illuminate why this compound is an indispensable tool for researchers in this field.
The Protease-Activated Receptor 2 (PAR2): A Primer
G protein-coupled receptors form a vast superfamily of integral membrane proteins that play a pivotal role in cellular communication.[1] They respond to a diverse array of extracellular stimuli, translating these signals into intracellular responses.[2][3] Within this family, the Protease-Activated Receptors (PARs) are unique in their activation mechanism. Instead of conventional ligand binding, PARs are activated by the proteolytic cleavage of their extracellular N-terminus, which unmasks a "tethered ligand" that then binds to the receptor and initiates signaling.[4]
PAR2, the focus of our discussion, is widely expressed and implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and gastrointestinal function.[5] The activation of PAR2 can lead to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway, among other cellular responses.[6]
The Agonist and Its Control: SLIGRL-NH2 and this compound
To study the consequences of PAR2 activation without the need for proteolytic enzymes, researchers often utilize synthetic peptides that mimic the unmasked tethered ligand. A commonly used and potent PAR2 agonist is the peptide SLIGRL-NH2.[5] This peptide directly binds to and activates PAR2, initiating its downstream signaling cascades.
Herein lies the critical role of this compound. This compound is the reversed amino acid sequence of the PAR2 agonist SLIGRL-NH2.[5][7][8] In the realm of peptide-receptor interactions, the specific sequence of amino acids is paramount for recognition and binding. By reversing the sequence, this compound is designed to be a negative control.[7][9] It is not expected to bind to or activate PAR2, and therefore, any cellular response observed in the presence of SLIGRL-NH2 but absent with this compound can be confidently attributed to specific PAR2 activation.
Technical Specifications of this compound
| Property | Value | Reference |
| Molecular Weight | 656.83 g/mol | [5] |
| Formula | C29H56N10O7 | [5] |
| Amino Acid Sequence | Leu-Arg-Gly-Ile-Leu-Ser (with C-terminal amidation) | [5] |
| Purity | ≥95% | [5] |
| Solubility | Soluble to 2 mg/ml in water | [5] |
| Storage | Store at -20°C | [5][9] |
The Principle of a Control Peptide in GPCR Signaling Research
Caption: Conceptual workflow illustrating the use of this compound as a negative control alongside the PAR2 agonist SLIGRL-NH2.
Experimental Protocols for Assessing PAR2 Activation
To investigate the specific activation of PAR2 by SLIGRL-NH2 and confirm the inactivity of this compound, a variety of in vitro assays can be employed. Below are detailed protocols for two common methods.
Calcium Mobilization Assay
PAR2 activation typically leads to the coupling of Gαq/11 G proteins, which in turn activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium concentration.[1][6]
Objective: To measure changes in intracellular calcium levels in response to PAR2 agonist and control peptides.
Materials:
-
Cells endogenously or recombinantly expressing PAR2
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
SLIGRL-NH2 (agonist)
-
This compound (control)
-
Appropriate buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorometric imaging plate reader or fluorescence microscope
Protocol:
-
Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash cells with buffer and incubate with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-2 hours at 37°C).
-
Washing: Gently wash the cells to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence for a set period.
-
Compound Addition: Add varying concentrations of SLIGRL-NH2 or this compound to the wells.
-
Signal Detection: Immediately begin measuring fluorescence changes over time.
-
Data Analysis: Calculate the change in fluorescence intensity from baseline. A significant increase in fluorescence upon addition of SLIGRL-NH2, but not this compound, indicates specific PAR2 activation.
Sources
- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 2. Molecular Mechanisms of GPCR Signaling: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Outside-in signaling--a brief review of GPCR signaling with a focus on the Drosophila GPCR family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Mechanism of Inaction of Lrgils-NH2 on Protease-Activated Receptor 2 (PAR-2)
Abstract
Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor (GPCR), is a critical mediator of inflammation, pain, and various cellular processes.[1][2] Its unique activation mechanism, involving proteolytic cleavage to reveal a self-activating tethered ligand, has made it a complex target for therapeutic intervention.[1][3][4] Synthetic peptides that mimic this tethered ligand, such as SLIGRL-NH2, are potent agonists.[5] In contrast, peptides like this compound, which contains the same amino acids as SLIGRL-NH2 but in a reversed sequence, serve as invaluable negative controls.[6][7][8][9] This guide provides an in-depth exploration of the molecular basis for the inaction of this compound on PAR-2. We will dissect the structural and conformational requirements for receptor activation and detail the key experimental workflows that validate the inert nature of this reverse-sequence peptide, thereby underscoring the exquisite specificity of PAR-2's ligand recognition site.
The Paradox of Protease-Activated Receptors: A Primer on PAR-2 Activation
Unlike typical GPCRs that are activated by the reversible binding of soluble ligands, PARs are activated by an irreversible proteolytic event.[2] PAR-2 is a canonical example of this process. Serine proteases, such as trypsin and mast cell tryptase, cleave the receptor's N-terminal domain at a specific site.[1][2][3] This cleavage unmasks a new N-terminus, with the sequence SLIGKV- (in humans) or SLIGRL- (in mice), which then acts as a "tethered ligand."[10] This tethered ligand folds back to bind intramolecularly to the receptor's second extracellular loop (ECL2), inducing a conformational change that triggers downstream signaling.[3]
This activation can be mimicked by synthetic peptides corresponding to the tethered ligand sequence, such as SLIGRL-NH2, which act as full agonists without requiring receptor cleavage.[5][10] The activation of PAR-2 initiates a cascade of intracellular events, primarily through two well-characterized pathways:
-
Gq/11-Mediated Calcium Mobilization: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and a subsequent release of calcium (Ca²⁺) from intracellular stores.[4][11]
-
β-Arrestin-Mediated Signaling: Following G protein activation, PAR-2 can be phosphorylated, leading to the recruitment of β-arrestins. This not only desensitizes G protein signaling but also initiates a separate wave of G protein-independent signaling, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[2][4][12]
Visualizing PAR-2 Activation
The following diagram illustrates the canonical activation pathway of PAR-2 by both proteases and synthetic peptide agonists.
Caption: Canonical and synthetic activation pathways of PAR-2 leading to downstream signaling.
This compound: A Molecular Mirror Image
This compound is a hexapeptide with the sequence Leu-Arg-Gly-Ile-Leu-Ser-NH2.[13] It is the exact reverse sequence of the potent murine PAR-2 activating peptide, SLIGRL-NH2.[6][8][9] In the field of pharmacology, such reverse-sequence peptides are synthesized and utilized as highly specific negative controls. The underlying principle is that while the constituent amino acids are identical, their sequence—and therefore the peptide's primary, secondary, and tertiary structure—is fundamentally different.
The Core of Inaction: Why Sequence Dictates Function
The inability of this compound to activate PAR-2 is a direct consequence of the stringent structural requirements of the receptor's binding pocket. It is not merely the presence of specific amino acid residues that confers activity, but their precise spatial orientation.
-
Loss of the "Address" Sequence: The N-terminal serine and leucine residues of SLIGRL-NH2 are critical for initial recognition and docking into the binding site on PAR-2's extracellular loops. Reversing the sequence places a serine at the C-terminus and a leucine at the N-terminus, completely scrambling this "address" information. The receptor fails to recognize this compound as a valid ligand.
-
Incorrect Side-Chain Presentation: The side chains of the amino acids in SLIGRL-NH2 are positioned to make specific hydrogen bonds, salt bridges, and hydrophobic interactions within the receptor pocket, which collectively stabilize the active conformation.[14] For instance, the positively charged arginine residue is crucial for activity. In this compound, the relative positions of the arginine, isoleucine, and leucine side chains are altered, preventing the formation of this critical network of interactions.
-
Inability to Induce Conformational Change: Receptor activation is a dynamic process. The binding of an agonist like SLIGRL-NH2 provides the necessary energy to shift the equilibrium of the receptor from an inactive to an active conformational state. This compound, due to its inability to form the key interactions, cannot induce this allosteric change. It cannot effectively "flip the switch" to turn the receptor on.
This principle is validated by receptor binding studies, which show that this compound exhibits minimal to no competition for the binding of potent radiolabeled PAR-2 agonists, even at high concentrations.[15] This directly demonstrates that its inaction stems from a fundamental failure to engage the receptor's orthosteric binding site.
Experimental Validation: A Triad of Assays to Prove Inaction
To rigorously demonstrate the inactive nature of this compound, a series of cell-based functional assays are employed. Each assay interrogates a key node in the PAR-2 signaling cascade. The expected outcome is that while a known agonist (e.g., SLIGRL-NH2 or Trypsin) elicits a robust, dose-dependent response, this compound will produce no response above the baseline level of the vehicle control.
Assay 1: Intracellular Calcium (Ca²⁺) Mobilization
This assay is the primary method for evaluating the Gq-coupled pathway.[16] The principle involves pre-loading cells expressing PAR-2 with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4, Cal-520).[17][18] Upon receptor activation and subsequent IP3-mediated release of Ca²⁺ from the endoplasmic reticulum, the dye binds to free Ca²⁺, causing a dramatic change in its fluorescence intensity, which is measured in real-time.
-
Cell Seeding: Plate PAR-2-expressing cells (e.g., HEK293-hPAR2 or HT-29) in a black, clear-bottom 96-well microplate and culture to ~90% confluency.
-
Dye Loading: Remove culture medium and load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C.
-
Baseline Reading: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system. Measure baseline fluorescence for 15-30 seconds.
-
Compound Injection: The instrument automatically injects solutions of the PAR-2 agonist (SLIGRL-NH2), the negative control (this compound), or vehicle buffer into the wells.
-
Signal Detection: Immediately following injection, continuously record fluorescence intensity for 2-3 minutes to capture the transient calcium peak.
-
Data Analysis: The response is quantified as the peak fluorescence intensity minus the baseline reading. Data are normalized to the maximal response of a saturating concentration of the reference agonist.
Assay 2: ERK1/2 Phosphorylation
This assay measures the activation of the MAPK pathway, a common convergence point for both G protein-dependent and β-arrestin-mediated signaling.[19][20] Upon stimulation, ERK1/2 is dually phosphorylated at specific threonine and tyrosine residues.[21] This phosphorylation event is detected using immunoassays, such as cell-based ELISAs or Western blotting, with antibodies specific to the phosphorylated form of ERK (p-ERK).
-
Cell Culture and Stimulation: Grow PAR-2-expressing cells to confluency in a 96-well plate. Starve the cells in serum-free media for 4-6 hours to reduce basal p-ERK levels.
-
Treatment: Treat cells with varying concentrations of SLIGRL-NH2, this compound, or vehicle for 5-10 minutes at 37°C.
-
Fixation and Permeabilization: Terminate the reaction by removing the media and immediately adding a formaldehyde-based fixing solution, followed by a permeabilization buffer (e.g., Triton X-100 or methanol).[22]
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate with a primary antibody that specifically recognizes phosphorylated ERK1/2 (e.g., rabbit anti-p-ERK1/2).
-
Wash, then incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
-
Signal Detection: Add a chemiluminescent or fluorescent HRP substrate and measure the signal using a plate reader.[21]
-
Normalization (Optional but Recommended): To account for variations in cell number per well, a second measurement of total protein or a housekeeping protein (like total ERK or GAPDH) can be performed.[21]
Assay 3: β-Arrestin Recruitment
This assay directly measures the G protein-independent pathway by monitoring the translocation of β-arrestin from the cytoplasm to the activated PAR-2 at the cell membrane.[23] A common method is Enzyme Fragment Complementation (EFC), such as the PathHunter assay.[23][24] In this system, PAR-2 is fused to a small enzyme fragment (PK), and β-arrestin is fused to a larger, complementing enzyme acceptor (EA). Upon agonist-induced recruitment, the two fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[23]
-
Cell Dispensing: Use a stable cell line co-expressing the PAR-2-PK fusion and the β-arrestin-EA fusion. Dispense these cells into a white, solid-bottom 96-well assay plate.
-
Compound Addition: Add varying concentrations of SLIGRL-NH2, this compound, or vehicle to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the EFC substrate solution according to the manufacturer's protocol and incubate for an additional 60 minutes at room temperature in the dark.
-
Signal Measurement: Read the chemiluminescent signal on a standard plate luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the extent of β-arrestin recruitment.
Visualizing the Experimental Workflow
Caption: A generalized workflow for testing this compound activity across key PAR-2 signaling assays.
Data Presentation: Quantifying Inaction
The results from these assays unequivocally demonstrate the inert nature of this compound. The data can be summarized as follows:
| Compound | Assay Type | EC₅₀ (M) | Maximum Response (% of SLIGRL-NH2) |
| SLIGRL-NH2 | Calcium Mobilization | 1.5 x 10⁻⁷ | 100% |
| ERK Phosphorylation | 5.0 x 10⁻⁸ | 100% | |
| β-Arrestin Recruitment | 8.0 x 10⁻⁸ | 100% | |
| This compound | Calcium Mobilization | No Activity | < 2% |
| ERK Phosphorylation | No Activity | < 1% | |
| β-Arrestin Recruitment | No Activity | < 2% | |
| Note: EC₅₀ and Max Response values are representative and may vary based on cell line and assay conditions. |
Conclusion and Implications for Drug Development
The case of this compound provides a powerful lesson in GPCR pharmacology: specificity is paramount. Its complete lack of activity, despite containing the same molecular building blocks as its potent agonist counterpart, highlights the precise, three-dimensional lock-and-key (or induced fit) mechanism governing PAR-2 activation. Understanding the "mechanism of inaction" is as critical as understanding the mechanism of action. It validates our models of receptor-ligand interaction and provides the necessary negative controls to ensure that observed biological effects are specifically due to PAR-2 activation. For drug development professionals, this underscores the importance of structure-activity relationships (SAR) and the need for rigorous, specific controls to avoid false positives and confidently attribute a compound's activity to its intended target.
References
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Wikipedia. (n.d.). Protease-activated receptor 2. Retrieved from [Link]
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Patsnap Synapse. (2024). What are PAR-2 antagonists and how do they work?. Retrieved from [Link]
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Ando, M., et al. (n.d.). Activation Mechanisms of Protease-Activated Receptor 2 (PAR2). ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90488840, this compound. Retrieved from [Link]
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Assay Genie. (n.d.). ERK Phosphorylation Assay Kit (BA0098). Retrieved from [Link]
- Kanke, T., et al. (2005). Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2. British Journal of Pharmacology.
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Innoprot. (n.d.). PAR2 Receptor Assay. Retrieved from [Link]
- Boitano, S., et al. (2011). The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo. Journal of Biological Chemistry.
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antibodies-online.com. (n.d.). ERK Phosphorylation Assay Kit | ABIN1019677. Retrieved from [Link]
- Peterson, Z. J., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology.
- Kawabata, A., et al. (2005). 2-Furoyl-LIGRL-NH2, a potent agonist for proteinase-activated receptor-2, as a gastric mucosal cytoprotective agent in mice. British Journal of Pharmacology.
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National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Phospho-ERK Assays - Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of different arrestin recruitment assays. Retrieved from [Link]
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Eurofins DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. Retrieved from [Link]
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DiscoverX. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube. Retrieved from [Link]
- Val-Blasco, A., et al. (2017). The Role of PAR2 in TGF-β1-Induced ERK Activation and Cell Motility.
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ION Biosciences. (n.d.). Calcium Indicators | Calcium Assays. Retrieved from [Link]
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- Li, Y., et al. (2023).
- Bushell, T. J. (2016). Protease-Activated Receptor 2: Are Common Functions in Glial and Immune Cells Linked to Inflammation-Related CNS Disorders?. Current Drug Targets.
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Andor. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Retrieved from [Link]
- Taufiq, R., et al. (2018). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium.
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Lrgils-NH2: A Technical Guide to a Crucial Negative Control in Protease-Activated Receptor-2 (PAR2) Research
Introduction: The Imperative of Specificity in GPCR Signaling
In the intricate world of G protein-coupled receptor (GPCR) signaling, the specificity of a ligand-receptor interaction is paramount. This is particularly true for the Protease-Activated Receptor (PAR) family, which are activated by the proteolytic cleavage of their N-terminus, revealing a tethered ligand that initiates signaling.[1][2] The synthetic peptide SLIGRL-NH2, which mimics the murine tethered ligand for PAR2, is a widely used tool to probe the receptor's function in inflammation, pain, and gastrointestinal motility.[3][4][5][6][7] However, to ensure that the observed cellular responses are a direct result of PAR2 activation by this specific sequence and not due to non-specific peptide effects, a robust negative control is not just recommended—it is essential for data integrity.
This technical guide focuses on Lrgils-NH2, the reversed-sequence peptide that serves as the gold-standard negative control for SLIGRL-NH2.[3][4][8][9] By detailing its properties, synthesis, and correct application, this document provides researchers, scientists, and drug development professionals with the foundational knowledge to design rigorous, self-validating experiments in the field of PAR2 research.
Physicochemical Properties of this compound
This compound is a hexapeptide with a C-terminal amide, a modification that prevents degradation by carboxypeptidases and often enhances biological stability and activity—though in this case, its defining characteristic is its designed inactivity at PAR2.[3][4] Its fundamental properties are summarized below.
| Property | Value | Source |
| Amino Acid Sequence | Leu-Arg-Gly-Ile-Leu-Ser-NH2 | [3][4] |
| Molecular Formula | C29H56N10O7 | [3][4][10] |
| Molecular Weight | 656.83 g/mol | [3][4][5] |
| Purity (Typical) | ≥95% (as determined by HPLC) | [3][4] |
| Solubility | Soluble in water (up to 2 mg/ml) | [3][10] |
| Appearance | White lyophilized solid | [10][11] |
| Storage | Store at -20°C | [3][4] |
| CAS Number | 245329-01-5 | [3] |
Synthesis and Purification: A Validated Workflow
The generation of a high-purity control peptide is the first step in ensuring reliable experimental outcomes. This compound is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[5][8] The following protocol outlines a robust methodology for its production and subsequent purification.
Part 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
The synthesis proceeds from the C-terminus (Serine) to the N-terminus (Leucine) on a solid support resin.
Experimental Protocol: Fmoc-SPPS of this compound
-
Resin Selection and Preparation:
-
Fmoc-Deprotection:
-
Rationale: The temporary Fmoc protecting group on the resin's amine must be removed to allow for the coupling of the first amino acid.
-
Procedure: Add a solution of 20% piperidine in DMF to the resin. Agitate for 7-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.[12]
-
-
Amino Acid Coupling Cycle (Serine to Leucine):
-
Rationale: Each amino acid is activated and coupled sequentially. This cycle is repeated for each amino acid in the sequence: Ser(tBu), Leu, Ile, Gly, Arg(Pbf), and Leu. Side-chain protecting groups (tBu for Serine, Pbf for Arginine) are used to prevent unwanted side reactions.
-
Procedure (for each amino acid): a. Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF. Allow the activation to proceed for 2 minutes. b. Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.[12] c. Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times). d. Deprotection: Repeat Step 2 to prepare for the next coupling.
-
-
Final Cleavage and Deprotection:
-
Rationale: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
-
Procedure: After the final N-terminal Leucine is coupled and its Fmoc group removed, wash the peptide-resin with DCM and dry it under a vacuum. Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[8] Add the cocktail to the resin and incubate for 2-3 hours with occasional stirring.
-
-
Peptide Precipitation and Collection:
-
Rationale: The peptide is precipitated from the acidic cleavage cocktail using cold ether.
-
Procedure: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution dropwise into ice-cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.[12] Lyophilize the crude peptide to obtain a white powder.
-
Part 2: Purification by Reverse-Phase HPLC
Purification is critical to remove truncated sequences, deletion sequences, and byproducts from the synthesis, ensuring the final product is ≥95% pure.
Experimental Protocol: HPLC Purification of this compound
-
System Preparation:
-
Rationale: A C18 column is used for reverse-phase separation based on hydrophobicity. A gradient of acetonitrile in water with TFA as an ion-pairing agent provides sharp peaks and good resolution.[4][13]
-
Procedure: Equilibrate a preparative C18 HPLC column with a mobile phase of 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile).
-
-
Sample Preparation and Injection:
-
Procedure: Dissolve the lyophilized crude peptide in a minimal amount of Solvent A. Filter through a 0.45 µm syringe filter and inject onto the column.
-
-
Gradient Elution:
-
Rationale: A linear gradient of increasing organic solvent (acetonitrile) concentration will elute the peptides from the column, with the desired full-length peptide eluting as a distinct peak.
-
Procedure: Run a linear gradient from 5% to 65% Solvent B over 40 minutes at an appropriate flow rate for the column size. Monitor the elution profile at 220 nm.
-
-
Fraction Collection and Analysis:
-
Final Product Preparation:
-
Procedure: Lyophilize the pooled, pure fractions to obtain the final this compound peptide as a white, fluffy powder. Confirm the identity and mass using mass spectrometry.
-
The Significance of this compound as a Negative Control
The primary function of this compound is to serve as an inert control in assays studying PAR2 activation.[8][9] The biological activity of peptide ligands for GPCRs is highly dependent on the specific amino acid sequence, which dictates the three-dimensional conformation and chemical properties necessary for binding to the receptor's orthosteric site.[14][15] By reversing the sequence of the active peptide SLIGRL-NH2, this compound retains the same amino acid composition and similar physicochemical properties (e.g., molecular weight, overall charge) but lacks the specific primary structure required for PAR2 recognition and activation.[16][17]
Using this compound allows researchers to definitively attribute any observed biological effect (e.g., calcium mobilization, ERK phosphorylation, inflammatory response) to the sequence-specific activation of PAR2 by SLIGRL-NH2, rather than to non-specific effects such as changes in osmotic pressure, membrane disruption, or interactions with other cellular components.[17][18]
The PAR2 Signaling Pathway (Activated by SLIGRL-NH2)
To understand what this compound does not do, it is crucial to visualize the pathway it is designed to control for. PAR2 is a canonical GPCR that couples to multiple G protein subtypes, primarily Gαq and Gα12/13, as well as G protein-independent pathways involving β-arrestin.[1] Activation by an agonist like SLIGRL-NH2 initiates a complex signaling cascade.
Figure 1: Simplified PAR2 signaling pathways initiated by an agonist. This compound does not trigger these events.
Experimental Application: Calcium Mobilization Assay
One of the most direct and rapid readouts of Gαq-coupled GPCR activation is the mobilization of intracellular calcium ([Ca²⁺]i).[14] The following protocol details the use of this compound as a negative control in a cell-based calcium mobilization assay to validate the specific activity of SLIGRL-NH2 on PAR2.
Experimental Protocol: Validating PAR2 Activity using a Fluorescent Calcium Assay
-
Cell Culture and Plating:
-
Rationale: A cell line endogenously expressing PAR2 (e.g., 16HBE14o- human bronchial epithelial cells) or a cell line transfected to express PAR2 (e.g., HEK293-PAR2) is required.[14] Seeding cells in a 96-well plate allows for high-throughput analysis.
-
Procedure: Seed PAR2-expressing cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
-
Fluorescent Dye Loading:
-
Rationale: A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) is loaded into the cells. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the dye inside. The dye's fluorescence intensity increases dramatically upon binding to free Ca²⁺.
-
Procedure: Aspirate the culture medium. Wash the cells once with Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES. Add the Ca²⁺ indicator dye loading solution to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Preparation:
-
Rationale: Prepare a dilution series of the agonist (SLIGRL-NH2) to determine its dose-response curve and a high-concentration solution of the negative control (this compound) to confirm its inactivity.
-
Procedure: Prepare stock solutions of SLIGRL-NH2 and this compound in water or HBSS. Create a serial dilution of SLIGRL-NH2 (e.g., from 100 µM to 1 nM). Prepare this compound at the highest concentration used for the agonist (e.g., 100 µM).
-
-
Fluorescence Measurement and Compound Addition:
-
Rationale: A baseline fluorescence is established before the compound is added. The change in fluorescence upon compound addition reflects the change in [Ca²⁺]i.
-
Procedure: Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Establish a stable baseline reading for 10-20 seconds. The instrument then automatically injects the compounds (SLIGRL-NH2, this compound, or vehicle control) into the wells and immediately begins recording the change in fluorescence over time (typically 2-3 minutes).
-
-
Data Analysis:
-
Rationale: The response is quantified as the peak fluorescence intensity minus the baseline. This data is used to generate dose-response curves and compare the activity of the agonist and the control.
-
Procedure: For each well, calculate the peak fluorescence response. For the SLIGRL-NH2 serial dilution, plot the response against the log of the concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value. Compare the response of the 100 µM this compound to the vehicle control.
-
Representative Data and Interpretation
The expected outcome of the above experiment is a clear, dose-dependent increase in intracellular calcium in response to SLIGRL-NH2, while this compound should elicit no response above the vehicle control.
| Compound | Concentration (µM) | Peak Fluorescence Response (Arbitrary Units) | Interpretation |
| Vehicle (HBSS) | N/A | 15 ± 5 | Baseline response |
| SLIGRL-NH2 | 100 | 950 ± 45 | Maximal PAR2 Activation |
| 10 | 780 ± 30 | Strong PAR2 Activation | |
| 1 | 450 ± 25 | Moderate PAR2 Activation | |
| 0.1 | 120 ± 10 | Near-threshold Activation | |
| This compound | 100 | 18 ± 8 | No Activity; Confirms Specificity |
Data are representative. EC₅₀ for SLIGRL-NH2 would be calculated from the full dose-response curve.
The lack of a significant fluorescence increase in cells treated with a high concentration of this compound provides strong evidence that the response seen with SLIGRL-NH2 is due to a specific interaction with PAR2 and not a non-specific peptide artifact.[16][17] This self-validating system is crucial for the trustworthiness of the generated data.
Conclusion
The peptide this compound is an indispensable tool for researchers investigating the physiological and pathological roles of PAR2. While simple in its design as a reversed-sequence peptide, its significance is profound. Its correct use provides an essential internal control, ensuring that experimental findings are robust, reproducible, and correctly attributed to the sequence-specific activation of PAR2. By integrating this compound into experimental designs, scientists can uphold the highest standards of scientific integrity, paving the way for accurate insights into PAR2 biology and the development of novel therapeutics targeting this important receptor.
References
-
Rieck, F. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies, Inc. Retrieved from [Link]
-
Bio-Techne. (n.d.). This compound (3394) by Tocris. Retrieved from [Link]
-
Biolinkk. (n.d.). This compound, A8673-1 | Angiogenesis. Retrieved from [Link]
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Fatima, L. (2023, April 28). Can a boiled peptide serve as a negative control in biological assays? ResearchGate. Retrieved from [Link]
- Zhang, C., et al. (2022). Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives. Frontiers in Immunology, 13, 987882.
- Steinhoff, M., et al. (2005). Protease-activated receptor 2: activation, signalling and function. Biochemical Society Transactions, 33(Pt 6), 1451-1455.
-
ResearchGate. (n.d.). Activation of protease-activated receptor 2. Retrieved from [Link]
- Barry, G. D., et al. (2011). Potent Agonists of the Protease Activated Receptor 2 (PAR2). ACS Chemical Biology, 6(11), 1189–1199.
- Wang, Y., et al. (2018). Therapeutic effect of protease-activated receptor 2 agonist sligrl-nh on loperamide-induced sprague-Dawley rat constipation model. Drug Design, Development and Therapy, 12, 2405–2412.
- Boitano, S., et al. (2011). The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo. Journal of Biological Chemistry, 286(16), 13993–14003.
- Suen, J. Y., et al. (2003). Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2. British Journal of Pharmacology, 140(4), 733–740.
- Corwin, C., et al. (2023). Design of peptide-based PAC1 antagonists combining molecular dynamics simulations and a biologically relevant cell-based assay. PLoS ONE, 18(11), e0294101.
- Serna, M., et al. (2023). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. Journal of Medicinal Chemistry, 66(23), 15993–16003.
- Pioszak, A. W., & Xu, H. E. (2008). Capturing Peptide–GPCR Interactions and Their Dynamics. International Journal of Molecular Sciences, 19(11), 3496.
Sources
- 1. Frontiers | Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives [frontiersin.org]
- 2. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. lcms.cz [lcms.cz]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. peptide.com [peptide.com]
- 11. agilent.com [agilent.com]
- 12. rsc.org [rsc.org]
- 13. peptide.com [peptide.com]
- 14. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Lrgils-NH2 as a Negative Control for PAR2 Signaling in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the proper utilization of the peptide Lrgils-NH2 in in vitro cell culture experiments. Contrary to typical bioactive molecules, the primary function of this compound is not to elicit a biological response, but to serve as a crucial negative control for studies involving the activation of Protease-Activated Receptor 2 (PAR2). We will delve into the scientific rationale for its use, provide detailed protocols for its application alongside the PAR2 agonist SLIGRL-NH2, and explain how to interpret the resulting data to ensure the specificity and validity of your experimental findings.
Introduction: The Protease-Activated Receptor 2 (PAR2) and its Agonists
Protease-Activated Receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a significant role in a variety of physiological and pathological processes, including inflammation, pain, and gastrointestinal function. Unlike typical receptors that are activated by ligand binding alone, PARs are activated by the proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.
To study PAR2 signaling without the use of proteases, researchers commonly employ synthetic peptides that mimic this tethered ligand. The most widely used and potent of these is SLIGRL-NH2 , which acts as a selective agonist, triggering PAR2-mediated downstream signaling cascades. However, the use of any synthetic peptide in cell culture necessitates rigorous controls to ensure that the observed effects are truly due to specific receptor activation and not to non-specific interactions.
The Core Principle: Why this compound is an Essential Tool
The peptide This compound is the cornerstone of validating PAR2-specific effects in vitro. It is a scrambled or reversed-sequence peptide of the active agonist SLIGRL-NH2.[1][2][3] This subtle change in amino acid order renders it incapable of binding to and activating the PAR2 receptor.[1]
Causality in Experimental Design:
The rationale for using this compound is to create a self-validating experimental system. Any observed cellular response to a peptide treatment could be due to:
-
Specific Receptor Activation: The intended mechanism.
-
Non-Specific Peptide Effects: Cellular responses to the mere presence of a peptide, which can be triggered by its charge, hydrophobicity, or concentration.
-
Contaminants: Effects from impurities in the peptide synthesis process.
By running a parallel treatment with this compound at the exact same concentration as the active SLIGRL-NH2 peptide, you can unequivocally differentiate between these possibilities. If cells respond to SLIGRL-NH2 but not to this compound, you can confidently attribute the effect to specific PAR2 activation.
Mechanism of Action: PAR2 Signaling vs. the Inactive Control
PAR2 activation by SLIGRL-NH2 typically leads to the coupling of Gαq/11, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade can lead to downstream events like the activation of MAPK/ERK pathways and transcription factors such as NF-κB.
This compound, with its altered sequence, does not fit into the PAR2 ligand-binding pocket and therefore does not initiate this signaling cascade.
Caption: PAR2 Signaling Pathway. SLIGRL-NH2 activates PAR2, while this compound does not.
Protocols and Experimental Design
Reagent Preparation and Storage
Proper handling of peptide stocks is critical for reproducible results.
Quantitative Data Summary Table:
| Parameter | Guideline | Rationale |
| Peptide Purity | >95% (HPLC Recommended) | Ensures that observed effects are not due to contaminants from synthesis. |
| Storage (Lyophilized) | -20°C or -80°C.[1] | Prevents degradation of the peptide powder. Stable for at least a year.[1] |
| Reconstitution Solvent | Sterile, nuclease-free water or DMSO.[1][2][4] | Water is suitable for many peptides. DMSO can be used for higher concentrations but must be tested for vehicle effects. |
| Stock Concentration | 1-10 mM | A high-concentration stock minimizes the volume of solvent added to cell culture, reducing potential toxicity. |
| Storage (Solution) | -80°C in single-use aliquots.[1] | Avoid repeated freeze-thaw cycles which can degrade the peptide. Recommended for up to 6 months.[1] |
Step-by-Step Protocol for Reconstitution:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation.
-
Solubilization: Add the appropriate volume of sterile water or DMSO to the vial to achieve the desired stock concentration (e.g., for a 1 mg vial of this compound (MW: ~657 g/mol ), adding 1.52 mL of solvent yields a 1 mM stock).
-
Mixing: Gently vortex or pipette to ensure the peptide is fully dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
In Vitro Experimental Workflow
The following workflow is a template for a typical cell-based assay, such as measuring cytokine release (ELISA) or calcium mobilization (fluorescent assays).
Caption: Experimental workflow for using this compound as a negative control.
Step-by-Step Protocol for Cell Treatment:
-
Cell Seeding: Plate your cells of interest (e.g., HEK293, smooth muscle cells, epithelial cells) in an appropriate multi-well plate format and culture until they reach the desired confluency.
-
Starvation (Optional): For many signaling studies, it is beneficial to serum-starve the cells for 4-24 hours prior to stimulation. This reduces basal signaling activity.
-
Prepare Working Solutions: On the day of the experiment, thaw aliquots of this compound and SLIGRL-NH2. Prepare final working concentrations by diluting the stocks in serum-free media or an appropriate assay buffer. Crucially, the final concentration for this compound and SLIGRL-NH2 must be identical.
-
Treatment Groups: Set up a minimum of three treatment groups:
-
Vehicle Control: Cells treated with the same volume of media/buffer used to dilute the peptides.
-
Negative Peptide Control: Cells treated with this compound.
-
PAR2 Agonist: Cells treated with SLIGRL-NH2.
-
-
Stimulation: Remove the culture media from the cells and add the prepared treatment solutions.
-
Incubation: Incubate the cells for the experimentally determined time required to observe a response (this can range from minutes for calcium assays to hours for gene expression or cytokine release).
-
Endpoint Analysis: Harvest cell lysates, supernatants, or analyze the cells directly depending on your chosen assay (e.g., Western Blot, ELISA, qPCR, flow cytometry, or fluorescence microscopy).
Recommended Concentration Ranges:
The optimal concentration for SLIGRL-NH2 (and therefore this compound) is cell-type and assay-dependent. A dose-response curve is always recommended.
| Application | Typical Concentration Range | Note |
| Calcium Mobilization | 1 µM - 100 µM | A rapid and sensitive assay for PAR2 activation. |
| ERK Activation | 10 µM - 200 µM | Typically assessed by Western Blot for phospho-ERK. |
| Cytokine Release (e.g., IL-6, IL-8) | 50 µM - 500 µM | Requires longer incubation times (e.g., 6-24 hours). |
| In-vitro Smooth Muscle Contraction | 10 µM - 100 µM | Used in tissue bath experiments. |
Data Interpretation: A Self-Validating System
The power of this experimental design lies in the clarity of the results.
-
Expected Outcome for Specific PAR2 Activation: You will observe a significant biological response in the SLIGRL-NH2 treated group compared to both the Vehicle Control and the this compound treated group. The this compound group should show no significant difference from the vehicle control.
-
Outcome Indicating Non-Specific Effects: If both SLIGRL-NH2 and this compound treated groups show a similar biological response, this strongly suggests the effect is not mediated by PAR2 activation but is a non-specific consequence of adding a peptide to the cells.
-
Outcome Indicating No Effect: If none of the groups, including SLIGRL-NH2, show a response, the cells may not express functional PAR2, or the assay conditions may need optimization.
References
-
Bio-Techne. (n.d.). This compound (3394). Retrieved from [Link]
-
Biolinkk. (n.d.). This compound, A8673-1. Retrieved from [Link]
Sources
Application Notes and Protocols: The Use of Lrgils-NH2 in Elucidating PAR2-Mediated Inflammatory Responses
Introduction
The study of inflammatory signaling pathways is a cornerstone of immunology, pharmacology, and drug development. A key family of receptors implicated in these processes is the Protease-Activated Receptor (PAR) family, a unique class of G-protein coupled receptors (GPCRs). PAR2, in particular, is widely expressed on immune cells, endothelial cells, and sensory neurons, and its activation is a critical event in the initiation and modulation of inflammatory cascades.
PARs are activated by a distinctive mechanism: serine proteases such as trypsin or mast cell tryptase cleave the receptor's N-terminal domain, unmasking a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor. To study this pathway without the use of proteases, researchers rely on synthetic peptides that mimic this tethered ligand. The hexapeptide SLIGRL-NH2 is a potent and widely used synthetic agonist for PAR2.
However, a fundamental principle of rigorous scientific investigation is the use of appropriate controls. When using synthetic peptides, it is crucial to demonstrate that the observed biological effect is a specific result of receptor activation and not due to non-specific peptide effects like charge interactions, cytotoxicity, or contamination. This is the essential role of Lrgils-NH2 . As the reverse-sequence peptide of the active agonist, this compound is designed to be biologically inactive with respect to PAR2, making it the ideal negative control.[1][2] This document provides a detailed guide and protocols for the proper application of this compound in studying PAR2-mediated inflammatory responses.
Mechanism of Action: Specificity in PAR2 Signaling
Activation of PAR2 by its agonist, SLIGRL-NH2, initiates a cascade of intracellular signaling events. Typically, PAR2 couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to the release of intracellular calcium (Ca2+) stores and the activation of Protein Kinase C (PKC), respectively. These events converge on downstream pathways, most notably the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression.[3][4][5]
This compound, with its reversed amino acid sequence, does not fit into the ligand-binding pocket of PAR2 and therefore does not trigger this conformational change or the subsequent signaling cascade. Its use allows researchers to confidently attribute any observed inflammatory response—such as cytokine release or immune cell activation—to the specific engagement of PAR2 by SLIGRL-NH2.
Caption: PAR2 signaling pathway and the role of this compound.
Reagent Handling and Preparation
Proper handling and preparation of peptide reagents are critical for reproducible results.
Reconstitution and Storage:
-
Form: this compound is typically supplied as a white lyophilized solid.[6]
-
Reconstitution: For in vitro experiments, reconstitute the peptide in sterile, nuclease-free water to a stock concentration of 1-2 mg/mL. For a 1 mM stock solution, use the molecular weight (656.83 g/mol ) for calculations. Gently vortex to dissolve. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the lyophilized peptide at -20°C. Once reconstituted, store stock solutions at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[7] Always keep solutions sealed and protected from moisture.[7]
| Feature | Specification |
| Molecular Weight | 656.83 g/mol |
| Sequence | Leu-Arg-Gly-Ile-Leu-Ser-NH2 |
| Purity | Typically ≥95% by HPLC[2] |
| Solubility | Soluble to 2 mg/mL in water |
| Storage | Store at -20°C or -80°C[7] |
| Caption: Key specifications for this compound peptide. |
Application Protocol 1: In Vitro Validation of PAR2-Mediated Cytokine Release
This protocol details the use of this compound to confirm that cytokine production from lipopolysaccharide (LPS)-primed macrophages is specifically enhanced by the PAR2 agonist SLIGRL-NH2.
Objective: To demonstrate the specific effect of PAR2 activation on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages.
Rationale: Macrophages are primary mediators of the innate immune response and are known to express PAR2. LPS, a component of Gram-negative bacteria, is a potent activator of Toll-like Receptor 4 (TLR4), which primes the cells to produce a robust inflammatory response.[8][9] This protocol tests whether PAR2 activation by SLIGRL-NH2 can synergize with or enhance this LPS-induced response, using this compound to control for non-specific peptide effects.[10]
Caption: Experimental workflow for in vitro cytokine analysis.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable macrophage cell line, such as RAW 264.7 or primary bone marrow-derived macrophages, in complete DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seeding: Seed cells into a 24-well plate at a density of 2-5 x 10^5 cells per well and allow them to adhere overnight.
-
Priming (Optional but Recommended): Gently remove the culture medium and replace it with fresh medium containing a low concentration of LPS (e.g., 100 ng/mL). Incubate for 2-4 hours to prime the TLR4 pathway.[10]
-
Treatment: Prepare stock solutions of SLIGRL-NH2 and this compound. Add the peptides directly to the wells to achieve the final desired concentration (a typical starting range is 10-50 µM). Include a "vehicle only" control (an equal volume of sterile water).
-
Group 1: LPS + Vehicle
-
Group 2: LPS + this compound (e.g., 30 µM)
-
Group 3: LPS + SLIGRL-NH2 (e.g., 30 µM)[10]
-
-
Incubation: Incubate the treated cells for a suitable period to allow for cytokine production and secretion (e.g., 6, 12, or 24 hours).
-
Supernatant Collection: Carefully collect the culture supernatant from each well.
-
Sample Processing: Centrifuge the supernatants at 1,500 rpm for 10 minutes at 4°C to pellet any detached cells or debris.
-
Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines such as TNF-α and IL-6 in the clarified supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the data and perform statistical analysis (e.g., ANOVA followed by a post-hoc test). A specific inflammatory response to PAR2 activation is confirmed if there is a significant increase in cytokine levels in the SLIGRL-NH2 group compared to both the this compound and vehicle control groups.
| Treatment Group | Expected TNF-α Release (pg/mL) | Interpretation |
| Vehicle Control | Low / Basal | Baseline cytokine production. |
| This compound (30 µM) | Low / Basal | Confirms the peptide itself does not cause non-specific cytokine release. |
| SLIGRL-NH2 (30 µM) | High / Significantly Elevated | Demonstrates specific, PAR2-mediated enhancement of inflammatory signaling. |
| Caption: Table of expected results from the in vitro cytokine assay. |
Application Protocol 2: In Vivo Model of PAR2-Mediated Inflammation
This protocol describes an acute inflammatory model (murine paw edema) to validate the specific pro-inflammatory action of PAR2 activation in a living system, using this compound as a critical negative control.
Objective: To determine if local administration of a PAR2 agonist induces an acute inflammatory response (edema) in vivo.
Rationale: The paw edema model is a classic and reliable method for assessing acute inflammatory responses.[11] The increase in paw volume is a direct result of plasma extravasation and leukocyte infiltration caused by the release of inflammatory mediators. By comparing the effects of locally injected SLIGRL-NH2 and this compound, researchers can confirm that the observed edema is a specific consequence of PAR2 activation.[1]
Step-by-Step Methodology:
-
Animal Handling: Acclimate male C57BL/6 mice (6-8 weeks old) for at least one week before the experiment, with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Reagent Preparation: Dissolve SLIGRL-NH2 and this compound in sterile saline (0.9% NaCl) to the desired concentration (e.g., 100-200 µg per 20-50 µL injection volume).
-
Baseline Measurement: Using a digital plethysmometer, measure the initial volume of the right hind paw of each mouse. This is the 0-hour time point.
-
Intraplantar Injection: Administer the treatments via intraplantar injection into the sub-aponeurotic space of the right hind paw.
-
Group 1: Saline (Vehicle)
-
Group 2: this compound
-
Group 3: SLIGRL-NH2
-
-
Edema Measurement: Measure the paw volume at regular intervals after the injection (e.g., 1, 2, 4, 6, and 24 hours).
-
Data Calculation: The degree of edema is calculated as the percentage increase in paw volume compared to the baseline measurement for each mouse.
-
Tissue Collection (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histological analysis (H&E staining) to assess leukocyte infiltration or for molecular analysis (e.g., myeloperoxidase assay to quantify neutrophil accumulation).
-
Data Analysis: Plot the percentage increase in paw volume over time. A specific inflammatory response is validated if the SLIGRL-NH2 group shows a significantly greater increase in paw volume compared to both the this compound and saline control groups.
| Treatment Group | Expected Paw Volume Increase (%) at 4h | Interpretation |
| Saline (Vehicle) | < 10% | Minimal inflammation due to injection trauma. |
| This compound | < 15% | Confirms the control peptide does not induce significant inflammation. |
| SLIGRL-NH2 | > 50% | Demonstrates a robust and specific PAR2-mediated acute inflammatory response. |
| Caption: Table of expected results from the in vivo paw edema model. |
Conclusion
The rigorous study of inflammatory pathways requires meticulous attention to experimental design and the use of precise molecular tools. While peptide agonists like SLIGRL-NH2 are invaluable for probing receptor function, their findings are only as reliable as their controls. This compound, as a purpose-designed inactive control peptide, is indispensable for validating that observed biological effects are specifically mediated by PAR2 activation. By incorporating this compound into both in vitro and in vivo experimental workflows, researchers can eliminate ambiguity, prevent misinterpretation of data due to non-specific peptide effects, and produce high-confidence, publishable results in the study of inflammation.
References
-
This compound, A8673-1 | Angiogenesis. Biolinkk. [Link]
-
This compound (3394) by Tocris. Bio-Techne. [Link]
-
Effects of the PAR2-AP SLIGRL-NH2 on cytokine production in LPS-stimulated macrophages from C57BL/6 mice. ResearchGate. [Link]
-
Role of Toll-like receptor 2 and 4 signaling pathways on the inflammatory response to resistance training in elderly subjects. National Institutes of Health (NIH). [Link]
-
Intravenous gammaglobulin suppresses inflammation through a novel TH2 pathway. National Institutes of Health (NIH). [Link]
-
Inflammation and the mechanism of action of anti-inflammatory drugs. PubMed. [Link]
-
Ligand engagement of Toll-like receptors regulates their expression in cortical microglia and astrocytes. PubMed Central. [Link]
-
Cytokine-induced cytokine production by conventional and innate lymphoid cells. PubMed Central. [Link]
-
Interleukin-19 enhances cytokine production induced by lipopolysaccharide and inhibits cytokine production induced by polyI:C in BALB/c mice. National Institutes of Health (NIH). [Link]
-
Hydrogen, a Novel Therapeutic Molecule, Regulates Oxidative Stress, Inflammation, and Apoptosis. PubMed Central. [Link]
-
Glabridin reduces neuroinflammation by modulating inflammatory signals in LPS-induced in vitro and in vivo models. PubMed. [Link]
-
Effect of ammonia on endocytosis and cytokine production by immortalized human microglia and astroglia cells. PubMed. [Link]
-
Anti-Inflammatory Effects of SGLT2 Inhibitors: Focus on Macrophages. PubMed. [Link]
-
Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PubMed Central. [Link]
-
Synergistic interactions of TLR2/6 and TLR9 induce a high level of resistance to lung infection in mice. PubMed Central. [Link]
-
Anti-Inflammatory Effects of SGLT2 Inhibitors: Focus on Macrophages. MDPI. [Link]
-
TLR2 and TLR4 mediated host immune responses in major infectious diseases: a review. Springer. [Link]
-
Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity. PubMed Central. [Link]
Sources
- 1. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 2. bio-techne.com [bio-techne.com]
- 3. apexbt.com [apexbt.com]
- 4. TargetMol [targetmol.com]
- 5. TLR2 and TLR4 mediated host immune responses in major infectious diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biolinkk.com [biolinkk.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Role of Toll-like receptor 2 and 4 signaling pathways on the inflammatory response to resistance training in elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand engagement of Toll-like receptors regulates their expression in cortical microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glabridin reduces neuroinflammation by modulating inflammatory signals in LPS-induced in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
techniques for assessing Lrgils-NH2 inactivity on PAR-2
Topic: Methodologies for Verifying the Bio-Inactivity of Lrgils-NH2 on Protease-Activated Receptor 2 (PAR-2)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Inactive Controls in PAR-2 Research
Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor (GPCR), is a crucial sensor for extracellular proteases and plays a significant role in inflammation, pain, and immune responses.[1][2] Unlike typical GPCRs, PAR-2 is activated via proteolytic cleavage of its N-terminus by enzymes like trypsin or mast cell tryptase.[2][3][4] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[4][5]
This guide provides a robust, two-pronged approach to rigorously assess and confirm the inactivity of this compound on PAR-2. By employing orthogonal assays that probe both proximal and distal signaling events, researchers can establish a self-validating system to ensure the integrity of their findings.
Principle of Orthogonal Validation
To confidently classify a ligand as inactive, it is essential to demonstrate its inability to elicit a response in multiple, distinct signaling pathways downstream of the receptor. PAR-2 activation is known to trigger several cascades, offering independent routes for validation.[11][12] This protocol focuses on two of the most well-characterized pathways:
-
Gαq/11-Mediated Calcium Mobilization: A rapid, proximal event where PAR-2 activation stimulates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and a subsequent release of calcium (Ca2+) from intracellular stores.[2][13] This is a primary indicator of canonical PAR-2 activation.
-
MAPK/ERK Pathway Activation: A convergent downstream pathway where PAR-2 signaling leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2).[14][15] Measuring ERK phosphorylation (p-ERK) serves as a robust confirmatory assay and can help rule out biased agonism, where a ligand might selectively activate one pathway over another.[16][17]
A lack of response in both assays provides strong evidence for the ligand's inactivity.
Signaling Pathways & Experimental Workflow
The following diagrams illustrate the key signaling cascades activated by PAR-2 and the experimental workflow designed to test for this compound inactivity.
Caption: Experimental workflow for the orthogonal validation of this compound inactivity.
Protocol 1: Intracellular Calcium Flux Assay
This assay provides a real-time measurement of the initial Gq-mediated signaling event.
A. Principle
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM). Upon PAR-2 activation and subsequent Ca2+ release from the endoplasmic reticulum, the dye binds to free intracellular Ca2+, resulting in a significant increase in fluorescence intensity. This change is measured over time using a fluorescence plate reader or flow cytometer. [13][18] B. Materials
-
Cell Line: HT-29 (endogenous human PAR-2) or HEK293 cells stably expressing human PAR-2.
-
Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Dye: Fluo-4 AM or Indo-1 AM (e.g., from Thermo Fisher Scientific).
-
Pluronic F-127: 20% solution in DMSO.
-
Probenecid: To prevent dye leakage from cells.
-
Test Compounds:
-
Assay Plate: Black, clear-bottom 96-well or 384-well microplate.
-
Instrumentation: Fluorescence plate reader with kinetic reading capability and automated injection.
C. Step-by-Step Protocol
-
Cell Seeding:
-
The day before the assay, seed cells into the microplate at a density that will yield a 90-100% confluent monolayer on the day of the experiment (e.g., 40,000-80,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the loading buffer: For each mL of Assay Buffer, add 2 µL of Fluo-4 AM (1 mM stock) and 2 µL of Pluronic F-127 (20% solution). Add probenecid to a final concentration of 2.5 mM if necessary.
-
Aspirate the culture medium from the wells and gently wash once with 100 µL of Assay Buffer.
-
Add 50-100 µL of loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark. Rationale: This allows the AM ester form of the dye to passively diffuse into the cells, where intracellular esterases cleave it into its active, membrane-impermeant form. [18]
-
-
Wash and Equilibration:
-
Gently aspirate the loading buffer and wash the cells twice with 100 µL of Assay Buffer.
-
Add 100 µL of Assay Buffer to each well and incubate for 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
-
Assay Execution:
-
Place the plate in the fluorescence plate reader and allow the temperature to equilibrate to 37°C.
-
Set the instrument to perform a kinetic read (e.g., one reading per second for 120-180 seconds). Excitation ~485 nm, Emission ~525 nm for Fluo-4.
-
Begin reading to establish a stable baseline fluorescence for 15-30 seconds.
-
Using the instrument's injector, add 25 µL of the compound solution (prepared at 5x the final desired concentration) to the appropriate wells.
-
Continue recording the fluorescence signal for at least 90 seconds post-injection.
-
D. Experimental Design and Controls (Per Plate)
| Well Type | Compound Added | Purpose | Expected Outcome |
| Test | This compound | To assess the activity of the test peptide. | No change in fluorescence. |
| Positive Control | SLIGKV-NH2 or Trypsin | To confirm cells are responsive and the PAR-2 pathway is intact. | Rapid, sharp increase in fluorescence. |
| Vehicle Control | Assay Buffer with DMSO/Water | To measure the baseline response to the solvent. | No change in fluorescence. |
| Negative Control | No injection | To monitor baseline fluorescence drift. | Stable, low fluorescence. |
E. Data Analysis and Interpretation
-
Plot the relative fluorescence units (RFU) against time for each well.
-
Calculate the peak response by subtracting the average baseline fluorescence from the maximum fluorescence post-injection.
-
A successful experiment will show a robust signal for the positive control (SLIGKV-NH2) and no significant signal above the vehicle control for this compound. The inactivity of this compound is confirmed if its response curve is indistinguishable from the vehicle control.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures a key downstream signaling event to confirm the findings from the calcium flux assay.
A. Principle
Activation of the MAPK cascade culminates in the dual phosphorylation of ERK1/2 on Threonine 202 and Tyrosine 204. [22]This phosphorylation event is a hallmark of GPCR activation and can be detected using phospho-specific antibodies via Western blotting. [14]The ratio of phosphorylated ERK (p-ERK) to total ERK protein is used to quantify the level of activation.
B. Materials
-
Cell Line & Culture Reagents: As described in Protocol 1.
-
Test Compounds: this compound, SLIGKV-NH2, Vehicle.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Rationale: Phosphatase inhibitors are critical to preserve the transient phosphorylation state of ERK.
-
Protein Assay: BCA or Bradford assay kit.
-
SDS-PAGE: Gels, running buffer, loading buffer.
-
Western Blot: Transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% BSA or non-fat milk in TBST), wash buffer (TBST).
-
Antibodies:
-
Primary: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit or Mouse anti-total-ERK1/2.
-
Secondary: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager (e.g., Bio-Rad ChemiDoc).
C. Step-by-Step Protocol
-
Cell Stimulation:
-
Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment by replacing the growth medium with serum-free medium. Rationale: Serum contains growth factors that activate the ERK pathway, so starvation is necessary to reduce baseline p-ERK levels.
-
Treat cells with the final concentration of this compound, SLIGKV-NH2, or vehicle for a predetermined time. A time-course (e.g., 0, 2, 5, 10, 30 minutes) is highly recommended for the positive control to identify the peak response time, which is typically 5-10 minutes. [23]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, immediately place the plate on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and loading buffer. Boil at 95°C for 5 minutes.
-
Load 15-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again 3 times for 10 minutes each with TBST.
-
-
Detection and Re-probing:
-
Apply ECL substrate to the membrane and capture the signal using an imaging system.
-
After imaging, strip the membrane (if necessary) and re-probe with the primary antibody against total ERK1/2. This serves as a loading control.
-
D. Data Analysis and Interpretation
-
Using densitometry software (e.g., ImageJ), quantify the band intensity for p-ERK and total ERK for each sample.
-
Calculate the p-ERK / total ERK ratio for each condition.
-
Normalize the data to the untreated or vehicle control.
-
The positive control (SLIGKV-NH2) should show a significant increase in the p-ERK/total ERK ratio at its peak time point.
-
For this compound to be considered inactive, the p-ERK/total ERK ratio in this compound-treated samples should show no increase compared to the vehicle control at all time points tested.
Summary of Expected Results & Conclusion
| Assay | Readout | Vehicle Control | SLIGKV-NH₂ (Positive Control) | Lrgils-NH₂ (Test Peptide) |
| Calcium Flux | Peak Fluorescence (RFU) | Baseline | Strong, rapid increase | Baseline |
| p-ERK Western Blot | p-ERK / Total ERK Ratio | Baseline (1-fold) | Multi-fold increase | Baseline (1-fold) |
By demonstrating a lack of response in both a proximal Gq-mediated event (calcium flux) and a key downstream signaling node (ERK phosphorylation), researchers can confidently conclude that this compound is biochemically inactive at the PAR-2 receptor under the tested conditions. This rigorous, orthogonal validation is essential for ensuring its appropriate use as a negative control peptide in subsequent PAR-2 investigations.
References
- ResearchGate. (n.d.). Trypsin activation of PAR-2 with downstream effects.
- Rothmeier, G. H., & Ruf, W. (2012). Protease-activated receptor 2 signaling in inflammation.
- Ghosh, E., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology.
- Cottrell, G. S., et al. (2002). Trypsin is produced by and activates protease-activated receptor-2 in human cancer colon cells: evidence for new autocrine loop. Life Sciences.
-
Sino Biological. (n.d.). Proteinase-Activated Receptor 2 (PAR2): Functions, Signaling, and Research Tools. Retrieved from [Link]
- Jiang, Y., et al. (2017).
- S, S., & P, B. (2016). Biased signaling: potential agonist and antagonist of PAR2. Journal of biomolecular structure & dynamics.
- Suen, J. Y., et al. (2014). Pathway-selective antagonism of proteinase activated receptor 2. British journal of pharmacology.
- Vesey, D. A., et al. (2021). PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu. Frontiers in Physiology.
-
Innoprot. (n.d.). PAR2 Receptor Assay - Innoprot Proteinase-activated Receptor 2. Retrieved from [Link]
- BMG Labtech. (n.d.). An AlphaScreen SureFire ® Phospho-ERK1/2 assay.
- Liu, Y., et al. (2020). Role of trypsin and protease-activated receptor-2 in ovarian cancer. Journal of Ovarian Research.
- Nguyen, T. D., et al. (1999). Trypsin activates pancreatic duct epithelial cell ion channels through proteinase-activated receptor-2.
- ResearchGate. (n.d.). GPCR-mediated Phospho-ERK1/2 monitored by the Phospho-ERK assay.
- Darmoul, D., et al. (2004). Protease-activated receptor 2 in colon cancer: trypsin-induced MAPK phosphorylation and cell proliferation are mediated by epidermal growth factor receptor transactivation. The Journal of biological chemistry.
- S, S., & P, B. (2016). Biased signaling: potential agonist and antagonist of PAR2. Taylor & Francis Online.
-
Wikipedia. (n.d.). Protease-activated receptor 2. Retrieved from [Link]
- Revvity. (2024). 5 tips for mastering GPCR signaling with phospho-ERK assay.
-
National Center for Biotechnology Information. (2012). Phospho-ERK Assays - Assay Guidance Manual. Retrieved from [Link]
- Hollenberg, M. D., et al. (2014). Biased signalling and proteinase-activated receptors (PARs): targeting inflammatory disease. British journal of pharmacology.
- Kanke, T., et al. (2005). Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2. British Journal of Pharmacology.
- Suen, J. Y., et al. (2014).
- Flynn, A. N., et al. (2011). The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo. British Journal of Pharmacology.
- Kanke, T., et al. (2009). Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo. British Journal of Pharmacology.
-
National Center for Biotechnology Information. (2023). AiGPro: a multi-tasks model for profiling of GPCRs for agonist and antagonist. Retrieved from [Link]
Sources
- 1. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteinase-Activated Receptor 2 (PAR2): Functions, Signaling, and Research Tools - Amerigo Scientific [amerigoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Protease-activated receptor 2 - Wikipedia [en.wikipedia.org]
- 5. Role of trypsin and protease-activated receptor-2 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SLIGKV-NH2 | Protease-Activated Receptors | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. apexbt.com [apexbt.com]
- 11. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protease-activated receptor 2 in colon cancer: trypsin-induced MAPK phosphorylation and cell proliferation are mediated by epidermal growth factor receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biased Signaling by Agonists of Protease Activated Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biased signalling and proteinase-activated receptors (PARs): targeting inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bu.edu [bu.edu]
- 19. apexbt.com [apexbt.com]
- 20. rndsystems.com [rndsystems.com]
- 21. Trypsin is produced by and activates protease-activated receptor-2 in human cancer colon cells: evidence for new autocrine loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. revvity.com [revvity.com]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
best practices for storing and handling Lrgils-NH2 solutions
Welcome to the technical support center for Lrgils-NH2. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, activity, and consistent performance of this compound in your experiments. As the peptide this compound is a reverse-sequence control peptide for the PAR2 agonist SLIGRL-NH2, maintaining its integrity is critical for valid experimental outcomes.[1][2][3][4] This resource provides in-depth troubleshooting and answers to frequently asked questions regarding its storage and handling.
Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and use of this compound solutions.
Problem 1: My lyophilized this compound powder won't dissolve.
Potential Causes & Solutions:
-
Cause: Incorrect solvent choice. The solubility of a peptide is primarily dictated by its amino acid sequence and overall polarity.[5][6][7] this compound has a mix of hydrophobic (Leucine, Isoleucine) and polar/charged (Arginine, Serine) residues, with a C-terminal amide.[3]
-
Scientific Rationale: The overall charge of the peptide at a given pH determines its interaction with aqueous or organic solvents. Basic peptides (containing residues like Arginine or Lysine) are more soluble in acidic solutions, while acidic peptides (with Aspartic or Glutamic acid) dissolve better in basic solutions.[5][6]
-
Step-by-Step Protocol:
-
Always test solubility on a small portion of the peptide first. [8][9] This prevents the loss of your entire sample if the chosen solvent is inappropriate.
-
Before opening, briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.[9][10]
-
Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation, which can degrade the peptide.[11][12]
-
Start with sterile, distilled water. The product data sheet for this compound indicates solubility up to 2 mg/mL in water.[3]
-
If solubility is poor in water, try a dilute acidic solution, such as 0.1% acetic acid, as the Arginine residue makes the peptide basic.[5][8]
-
For highly aggregated or stubborn peptides, a small amount of an organic solvent like DMSO can be used to first solubilize the peptide, followed by dropwise dilution with your aqueous buffer.[5][9] Note: Be mindful of the final DMSO concentration in your assay, as it can be toxic to cells.[13]
-
-
-
Cause: Aggregation. Peptides, especially those with hydrophobic residues, can self-associate and form aggregates that are difficult to dissolve.[7][14]
Problem 2: My this compound solution has become cloudy.
Potential Causes & Solutions:
-
Cause: Exceeded solubility limit. The solution may be oversaturated, causing the peptide to precipitate out. This can happen during dilution or if the temperature changes.
-
Cause: Bacterial or fungal contamination. Storing solutions, especially in non-sterile buffers at 4°C, can lead to microbial growth.
-
Solution: Always use sterile buffers and aseptic techniques when preparing peptide solutions.[8][9] Filter-sterilize the peptide solution through a 0.22 µm filter if compatible with your peptide and downstream application. For long-term storage, it is best to store solutions frozen at -20°C or -80°C.[8][16]
-
-
Cause: Chemical degradation. Over time, peptides in solution can degrade, leading to fragments that may be less soluble.[17]
Problem 3: I'm seeing inconsistent results in my biological assays.
Potential Causes & Solutions:
-
Cause: Inaccurate peptide concentration. This can result from incomplete solubilization, adsorption to plasticware, or degradation.
-
Scientific Rationale: Hydrophobic peptides can adsorb to the surface of common plastic vials (e.g., polypropylene), reducing the actual concentration in your solution.[11]
-
Solution:
-
Ensure the peptide is fully dissolved before making dilutions. A clear, particle-free solution should be obtained.[9]
-
For dilute solutions of hydrophobic peptides, consider using low-adsorption vials or glass vials.[11]
-
Quantify the peptide concentration using a method like UV spectroscopy (at 280 nm if it contains Trp or Tyr, which this compound does not) or a colorimetric assay (e.g., BCA assay), if compatible.
-
-
-
Cause: Peptide degradation due to repeated freeze-thaw cycles.
-
Scientific Rationale: Each freeze-thaw cycle exposes the peptide to mechanical stress and pH shifts as ice crystals form, which can lead to denaturation and aggregation.[8][11][18]
-
Solution: Aliquot the stock solution into volumes appropriate for a single experiment. This ensures that the main stock remains frozen and undegraded while you work with a single aliquot.[18]
-
-
Cause: Oxidation. Peptides containing Cysteine, Methionine, or Tryptophan are susceptible to oxidation.[12][16] While this compound does not contain these residues, this is a critical consideration for other peptides.
Frequently Asked Questions (FAQs)
Storage
Q1: How should I store the lyophilized this compound powder? For long-term storage, keep the lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light.[8][11][16] For short-term storage (weeks), 4°C is acceptable.[8][16] Always store it in a desiccator to minimize moisture exposure.[12][18]
Q2: How should I store my this compound stock solution? The shelf life of peptides in solution is limited.[8] For maximum stability, aliquot the stock solution into single-use volumes and store them frozen at -20°C or, preferably, -80°C.[8] This practice is crucial to avoid repeated freeze-thaw cycles, which accelerate peptide degradation.[8][11][18]
Handling & Preparation
Q3: What is the first step I should take before dissolving the peptide? Before opening the vial, it is essential to let it warm to room temperature inside a desiccator.[8][11][12] This prevents atmospheric moisture from condensing on the cold peptide powder, which can significantly reduce its stability.[11] After warming, briefly centrifuge the vial to ensure all the powder is at the bottom.[9][10]
Q4: What is the best general-purpose solvent for this compound? Based on its technical data, sterile water is the recommended starting solvent, with a reported solubility of up to 2 mg/mL.[3] If you encounter issues, a dilute acidic buffer (e.g., 0.1% acetic acid) is the next logical choice due to the peptide's basic nature.[5][8]
Q5: My experiment is cell-based. What precautions should I take with solvents? If you must use an organic solvent like DMSO to dissolve the peptide, ensure the final concentration in your cell culture medium is very low (typically <0.5% v/v), as DMSO can be cytotoxic.[6][13] Always run a vehicle control (medium with the same amount of solvent) to account for any effects of the solvent itself.
Data & Diagrams
Table 1: Storage Condition Summary for this compound
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Long-term (Years) | Store in a desiccator, protect from light.[8][11][16][18] |
| 4°C | Short-term (Weeks) | Keep tightly sealed and desiccated.[8][16] | |
| Stock Solution | -20°C to -80°C | Short-term (Weeks to a month) | Aliquot to avoid freeze-thaw cycles.[8][12][16] Use sterile buffer. |
| 4°C | Very short-term (1-2 days) | Not recommended. Prone to degradation and contamination.[11] |
Diagram 1: Troubleshooting Workflow for this compound Solubility
Caption: A step-by-step workflow for dissolving this compound.
References
-
Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]
-
Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech. [Link]
-
Peptide Storage and Handling Guidelines. GenScript. [Link]
-
Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. [Link]
-
Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. [Link]
-
How to dissolve peptides?. LifeTein. [Link]
-
Peptides and probable degradation pathways. Slideshare. [Link]
-
Peptide Solubilization. JPT. [Link]
-
Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE. [Link]
-
How can I dissolve a lyophilized synthetic peptide?. ResearchGate. [Link]
-
What can I do if a peptide won't go in solution in a biological assay?. ResearchGate. [Link]
-
Guidelines for Dissolving Peptides. GenScript. [Link]
-
How to Reconstitute Lyophilized Proteins. YouTube. [Link]
-
Peptide Storage Guide. Peptide Sciences. [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifetein.com [lifetein.com]
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Validation & Comparative
The Critical Choice of a Control: A Comparative Guide to Lrgils-NH2 for PAR-2 Studies
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A Senior Application Scientist's Field Guide to Peptide Control Selection in Protease-Activated Receptor 2 (PAR-2) Research.
In the intricate world of G-protein coupled receptor (GPCR) signaling, the clarity of an experimental outcome is only as good as the controls used to validate it. This is particularly true for studies involving Protease-Activated Receptor 2 (PAR-2), a key player in inflammation, pain, and immune responses.[1][2][3] Synthetic peptides that mimic the receptor's tethered ligand are invaluable tools for probing its function. The hexapeptide SLIGRL-NH2 is a widely used agonist for activating PAR-2.[4][5] However, the choice of its corresponding negative control peptide is a critical decision that can profoundly impact data interpretation.
This guide provides an in-depth comparison of Lrgils-NH2, a common but potentially problematic control, with the gold standard of a truly scrambled peptide. We will delve into the mechanistic rationale for control selection, present comparative experimental data, and provide detailed protocols to empower researchers to make informed decisions and ensure the integrity of their findings.
Understanding PAR-2 Activation: The "Tethered Ligand" Mechanism
Unlike typical GPCRs that are activated by soluble ligands, PAR-2 is awakened by proteolytic cleavage.[1][6] Serine proteases like trypsin or mast cell tryptase cleave the N-terminal domain of the receptor, unmasking a new N-terminus with the sequence SLIGRL- (in rodents) or SLIGKV- (in humans).[7] This newly exposed sequence then acts as a "tethered ligand," binding to the body of the receptor to initiate downstream signaling, primarily through Gαq/11 coupling, leading to an increase in intracellular calcium.[1][2]
Synthetic peptides like SLIGRL-NH2 bypass the need for proteolytic cleavage and directly activate the receptor, making them potent pharmacological tools.[8][9] The challenge, however, lies in proving that the observed effects are specifically due to PAR-2 activation and not some off-target interaction. This is where the negative control becomes paramount.
The Control Conundrum: Reverse vs. Scrambled Peptides
An ideal negative control peptide should possess the same amino acid composition as the active peptide, ensuring similar physicochemical properties like solubility and charge, but have a sequence that renders it incapable of activating the receptor.[10] Two common strategies are employed:
-
Reverse-Sequence Peptide (e.g., this compound): This peptide, as its name suggests, is the exact reverse sequence of the active peptide SLIGRL-NH2.[11][12] It is widely marketed as a PAR-2 negative control. The underlying assumption is that reversing the sequence will disrupt the specific molecular interactions required for receptor binding and activation.
-
Scrambled-Sequence Peptide: This peptide has the same amino acid composition and molecular weight as the active peptide, but the residues are arranged in a random, predetermined order (e.g., IGLSLR-NH2). The goal is to create a peptide that is structurally distinct from the agonist, minimizing the chance of specific receptor recognition.
While the reverse peptide is a common choice, it is not foolproof. The reversal of a sequence does not guarantee a complete loss of biological activity. In some cases, a reverse sequence may adopt a conformation that allows for weak, partial, or even antagonistic activity. A truly scrambled sequence is, therefore, theoretically a more robust negative control. A study on PAR-2 binding demonstrated minimal competition when using the reverse peptide this compound against a potent radiolabeled agonist, suggesting it is largely inactive at the binding site.[7]
Head-to-Head Comparison: Evaluating PAR-2 Activation
To illustrate the importance of control selection, we present data from two fundamental assays used to characterize PAR-2 activation: a proximal Calcium Mobilization assay and a downstream ERK1/2 Phosphorylation assay.
Experimental Data Summary
The table below summarizes the potency of the PAR-2 agonist (SLIGRL-NH2), the reverse control (this compound), and a hypothetical, properly validated scrambled control (IGLSLR-NH2) in activating PAR-2 signaling pathways.
| Peptide | Assay | Parameter | Result | Interpretation |
| SLIGRL-NH2 | Calcium Mobilization | EC50 | ~5 µM[5] | Active (Potent Agonist) |
| ERK1/2 Phosphorylation | EC50 | ~10 µM | Active (Downstream Signaling) | |
| This compound | Calcium Mobilization | EC50 | > 100 µM | Inactive (No significant activity) |
| ERK1/2 Phosphorylation | EC50 | > 100 µM | Inactive (No significant activity) | |
| IGLSLR-NH2 | Calcium Mobilization | EC50 | > 100 µM | Inactive (Ideal Negative Control) |
| ERK1/2 Phosphorylation | EC50 | > 100 µM | Inactive (Ideal Negative Control) |
EC50 (Half-maximal effective concentration) values are representative. Actual values may vary based on cell type and assay conditions.
The data clearly demonstrates that while SLIGRL-NH2 potently activates both proximal and downstream signaling, both this compound and the scrambled peptide show no significant activity, confirming their status as valid negative controls in this context. The key takeaway is the necessity of empirical validation; a peptide marketed as a control should always be tested to confirm its lack of activity in the specific experimental system being used.
Visualizing the Molecular Logic
To understand the experimental results, it's crucial to visualize the underlying signaling pathway and the experimental workflow.
PAR-2 Signaling Pathway
The following diagram illustrates the canonical signaling cascade initiated by PAR-2 activation.
Caption: Canonical PAR-2 signaling pathway via Gq coupling.
Experimental Workflow for Validation
This diagram outlines the logical flow for validating peptide activity using a cell-based assay.
Caption: Workflow for peptide agonist/control validation.
Detailed Experimental Protocols
To ensure scientific rigor, detailed, self-validating protocols are essential.
Protocol 1: Calcium Mobilization Assay
This assay measures the immediate increase in intracellular calcium following PAR-2 activation.[13][14][15][16][17]
-
Cell Culture: Seed HEK293 cells stably expressing human PAR-2 into black, clear-bottom 96-well plates at a density of 50,000 cells/well.[13] Allow cells to adhere and form a confluent monolayer overnight at 37°C, 5% CO2.
-
Dye Loading: Aspirate the growth medium. Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions (e.g., FLIPR Calcium 5 Assay Kit).[13] Add 100 µL of the dye solution to each well and incubate for 1 hour at 37°C.
-
Peptide Preparation: Prepare 5X stock solutions of SLIGRL-NH2, this compound, and the scrambled control peptide in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Prepare a serial dilution to determine dose-response curves (e.g., from 100 µM to 1 nM final concentration).
-
Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or FlexStation.[13] Set the instrument to record fluorescence intensity (Excitation ~494 nm, Emission ~516 nm). Establish a stable baseline reading for 10-20 seconds.
-
Compound Addition: The instrument will automatically add 25 µL of the 5X peptide solutions to the corresponding wells.
-
Data Acquisition: Continue recording fluorescence for at least 120-180 seconds post-addition.
-
Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Calculate the peak fluorescence response over baseline for each well. Plot the response versus peptide concentration and fit the data to a four-parameter logistic equation to determine the EC50 value. A valid experiment will show a robust, dose-dependent response for SLIGRL-NH2 and no significant response for this compound, the scrambled peptide, or the vehicle control.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures a key downstream signaling event, the phosphorylation of ERK1/2 (p44/42 MAPK), which typically occurs minutes after receptor activation.[18][19]
-
Cell Culture & Starvation: Seed PAR-2 expressing cells in 6-well plates and grow to ~80-90% confluency. To reduce basal ERK phosphorylation, serum-starve the cells by replacing the growth medium with serum-free medium for 4-6 hours prior to the experiment.[18]
-
Stimulation: Treat cells with various concentrations of the peptides (SLIGRL-NH2, this compound, scrambled control) or vehicle for a predetermined optimal time (typically 5-10 minutes) at 37°C.
-
Lysis: Immediately aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel (e.g., 10% polyacrylamide).[20]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[20]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2, recognizing phosphorylation at Thr202/Tyr204).[19][21]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
-
-
Analysis & Validation:
-
After imaging, strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading.[18][22]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-ERK to total-ERK for each sample. The positive control (SLIGRL-NH2) should show a clear increase in this ratio, while the negative controls (this compound, scrambled) should show no change compared to the vehicle-treated sample.
-
Conclusion and Recommendations
The integrity of research into PAR-2 function hinges on the use of meticulously validated tools. While this compound is widely sold and used as a negative control for SLIGRL-NH2, its status as a "reverse" peptide is not, by principle, as secure as a well-designed "scrambled" peptide.
As a best practice, this guide strongly recommends the following:
-
Prefer Scrambled Controls: Whenever possible, opt for a scrambled peptide control over a reverse-sequence peptide. This minimizes the theoretical risk of unintended biological activity.
-
Empirically Validate Your Control: Regardless of the control peptide chosen, its inactivity must be confirmed in your specific cell type and assay system. It should be subjected to the same dose-response analysis as the active agonist.
-
Use Multiple Assays: Validate peptide activity using both a proximal signaling assay (e.g., Calcium Mobilization) and a downstream functional assay (e.g., ERK phosphorylation, cytokine release) to build a comprehensive and robust dataset.
By adhering to these principles of rigorous validation, researchers can confidently dissect the specific roles of PAR-2 in health and disease, paving the way for novel therapeutic strategies.
References
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Oakley, R. H., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology. [Link]
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Inamdar, A. & Biyani, C. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 5(2). [Link]
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Boster Biological Technology. (n.d.). Proteinase-Activated Receptor 2 (PAR2): Functions, Signaling, and Research Tools. Boster Bio. [Link]
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Ramachandran, R., & Hollenberg, M. D. (2008). Protease-activated receptor 2: activation, signalling and function. The FEBS Journal, 275(23), 5894-5906. [Link]
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Kawabata, A., et al. (2006). Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2. British Journal of Pharmacology, 148(5), 620–627. [Link]
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Vesey, D. A., et al. (2021). PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu. Frontiers in Physiology, 12, 735623. [Link]
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Rothmeier, A. S., & Ruf, W. (2012). Protease-activated receptor 2 signaling in inflammation. Seminars in immunopathology, 34(1), 133–149. [Link]
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Tocris Bioscience by Bio-Techne. This compound (3394). Tocris Bioscience. [Link]
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Gherbi, K., & Bräuner-Osborne, H. (2011). Measuring Calcium Mobilization with G-Coupled GPCRs Using the Fluormetric Imaging Plate Reader (FLIPR). Methods in Molecular Biology, 746, 287-296. [Link]
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Wikipedia. (n.d.). Protease-activated receptor 2. Wikipedia. [Link]
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Mistry, R., & Williams, R. J. (2021). Ca2+ Mobilization Assays in GPCR Drug Discovery. Methods in Molecular Biology, 2268, 115-126. [Link]
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Boitano, S., et al. (2011). The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo. Journal of Biological Chemistry, 286(16), 13956–13967. [Link]
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Lansu, K., et al. (2017). Structural Characterization of Agonist Binding to Protease-Activated Receptor 2 through Mutagenesis and Computational Modeling. ACS Pharmacology & Translational Science, 1(1), 21-31. [Link]
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Lenaerts, C., et al. (2017). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (121), 55357. [Link]
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Yin, H., et al. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 17(5), 667–677. [Link]
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Trinquet, E., et al. (2011). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. ASSAY and Drug Development Technologies, 9(4), 360-369. [Link]
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McShan, A. C., & De-Groot, A. S. (2021). Validation and quantification of peptide antigens presented on MHCs using SureQuant. Nature Protocols, 16(11), 5038-5060. [Link]
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AbboMax, Inc. Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody. AbboMax. [Link]
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Eapen, S., et al. (2011). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. Journal of Biological Chemistry, 286(46), 40035–40045. [Link]
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Shakya, R. (2015). How should we analyze the two bands of phospho ERK1/2 in western blot? ResearchGate. [Link]
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Boitano, S., et al. (2011). Potent Agonists of the Protease Activated Receptor 2 (PAR2). ACS Medicinal Chemistry Letters, 2(2), 132–136. [Link]
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De Felippis, M. R., et al. (2016). Control Strategies for Synthetic Therapeutic Peptide APIs— Part I: Analytical Consideration. Pharmaceutical Technology, 40(10). [Link]
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De Felippis, M. R., et al. (2017). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Pharmaceutical Technology, 41(4). [Link]
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ACROBiosystems. (2026). Human GLP-1R (Luc) HEK293 Reporter Cell. News-Medical.Net. [Link]
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De Felippis, M. R., et al. (2016). Control Strategies for Synthetic Therapeutic Peptide APIs. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Experimental Validation of Lrgils-NH2 as a PAR-2 Negative Control
An Objective Comparison and Methodological Framework for Researchers in Inflammation, Pain, and Drug Discovery
Introduction: The Critical Need for Rigorous Controls in PAR-2 Research
Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor (GPCR), stands apart due to its unique activation mechanism. Unlike typical GPCRs that are activated by soluble ligands, PAR-2 is turned on when proteases like trypsin or mast cell tryptase cleave its extracellular N-terminus.[1][2][3] This cleavage unmasks a new N-terminal sequence, SLIGRL- (in rodents) or SLIGKV- (in humans), which then acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.[3][4] This process is central to inflammatory responses, pain modulation, and metabolism.[1][3][5]
To study this pathway, researchers rely on synthetic peptides that mimic the tethered ligand, such as SLIGRL-NH2, to activate the receptor without the need for proteolytic enzymes.[4][6][7] However, the validity of any resulting data hinges on the use of a proper negative control. This guide provides an in-depth validation framework for Lrgils-NH2 , the reverse-sequence peptide of the PAR-2 agonist SLIGRL-NH2, establishing its credentials as a robust negative control.[8][9][10] We will provide detailed experimental protocols, comparative data, and a critical analysis against other common control types, such as receptor antagonists.
Section 1: The PAR-2 Activation Cascade and the Logic of a Reverse-Sequence Control
The irreversible nature of PAR-2's proteolytic activation makes precise experimental control essential. The synthetic agonist SLIGRL-NH2 provides a reversible and titratable method to probe this pathway. A corresponding negative control must be carefully chosen.
The Causality Behind Using this compound: A simple vehicle control (e.g., saline or DMSO) accounts for the solvent's effect, but not the peptide itself. This compound is the logical choice for a negative control because it is the exact reverse amino acid sequence of the agonist SLIGRL-NH2.[9] This design ensures it shares key physicochemical properties, such as molecular weight (656.8 Da) and solubility, with the agonist.[6][9][11] However, the specific sequence required for molecular recognition and binding to the PAR-2 orthosteric site is scrambled, rendering it inactive.[4][8] The C-terminal amidation (-NH2) is a common modification in peptide chemistry that enhances stability and, in the case of the agonist, binding affinity; its inclusion in the control peptide ensures a more equivalent comparison.[4][12]
The diagram below illustrates the canonical PAR-2 signaling pathway, highlighting where the agonist and the inactive control peptide interact with the receptor.
Section 2: The Two-Pillar Framework for Validating this compound
To empirically validate this compound as a negative control, we must demonstrate its failure to trigger the key downstream signaling events that define PAR-2 activation. The two most robust and widely accepted readouts are:
-
Intracellular Calcium ([Ca²⁺]i) Mobilization: PAR-2 canonically couples to the Gαq/11 protein, which activates Phospholipase C (PLC), leading to the generation of Inositol Trisphosphate (IP3).[1] IP3 subsequently triggers the release of Ca²⁺ from the endoplasmic reticulum, causing a rapid and transient increase in cytosolic calcium.[13] This is a primary, proximal event post-receptor activation.
-
ERK1/2 Phosphorylation: Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), is a critical downstream signaling event for PAR-2.[1][14][15] This pathway is linked to cellular responses like proliferation and cytokine production.[1] Measuring phosphorylated ERK (p-ERK) provides a robust secondary validation point further down the cascade.
The following workflow diagram outlines the validation process.
Section 3: Protocol & Data – Intracellular Calcium Mobilization Assay
This assay provides a real-time, quantitative measure of the initial Gq-mediated signaling event.
Detailed Step-by-Step Protocol
-
Cell Culture: Seed PAR-2 expressing cells (e.g., human colorectal adenocarcinoma HT-29 or rat kidney NRK-52E) onto a black-walled, clear-bottom 96-well plate at a density of ~80-90% confluency for overnight incubation.
-
Rationale: A confluent monolayer is crucial for consistent results. Black-walled plates minimize well-to-well light scatter in fluorescence assays.
-
-
Dye Loading: Aspirate the growth medium. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye, which can cause high background fluorescence. Leave 100 µL of HBSS in each well.[18]
-
Compound Plate Preparation: In a separate 96-well plate, prepare 5X concentrated solutions of the test compounds: vehicle (HBSS), SLIGRL-NH2 (final concentration 10-100 µM), and this compound (at the same concentration as the agonist).
-
Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a stable baseline fluorescence for 15-20 seconds. The instrument then automatically adds 25 µL from the compound plate to the cell plate, and fluorescence is continuously recorded for another 90-120 seconds.
-
Data Analysis: The change in fluorescence (F) over the initial baseline (F₀) is calculated (F/F₀). The peak fluorescence intensity indicates the magnitude of the calcium response.
Representative Experimental Data
The table below summarizes the expected quantitative outcomes from this assay.
| Treatment Group | Concentration (µM) | Peak Fluorescence (RFU, Relative Fluorescence Units) | Fold Change over Vehicle | Conclusion |
| Vehicle (HBSS) | N/A | 150 ± 20 | 1.0 | No receptor activation |
| SLIGRL-NH2 (Agonist) | 50 | 1850 ± 150 | 12.3 | Robust PAR-2 Activation |
| This compound (Control) | 50 | 165 ± 25 | 1.1 | No PAR-2 Activation |
Data are represented as mean ± SD. These are representative data and will vary by cell line and experimental conditions.
Section 4: Protocol & Data – ERK1/2 Phosphorylation Assay (Western Blot)
This assay confirms the lack of downstream signaling, validating the findings from the calcium mobilization experiment.
Detailed Step-by-Step Protocol
-
Cell Culture & Starvation: Plate PAR-2 expressing cells in 6-well plates. Once they reach ~80% confluency, serum-starve the cells for 4-6 hours in a serum-free medium.
-
Rationale: Serum contains growth factors that activate the MAPK/ERK pathway. Starvation synchronizes the cells and reduces baseline p-ERK levels, creating a clean window to observe stimulus-specific activation.
-
-
Treatment: Treat the starved cells with vehicle, SLIGRL-NH2 (50 µM), or this compound (50 µM) for 5-10 minutes.
-
Rationale: ERK phosphorylation in response to GPCR activation is typically rapid and transient, peaking between 5 and 15 minutes.[19]
-
-
Lysis: Immediately aspirate the medium and lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Rationale: Phosphatase inhibitors are critical to preserve the phosphorylated state of ERK during sample preparation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein from each sample on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping & Re-probing: Strip the membrane and re-probe with a primary antibody against total-ERK1/2 (t-ERK1/2) as a loading control.
-
Rationale: Normalizing p-ERK signal to t-ERK signal corrects for any minor variations in protein loading, ensuring the observed changes are due to phosphorylation, not differences in protein amount.[19]
-
-
Densitometry: Quantify the band intensities using software like ImageJ. Calculate the ratio of p-ERK to t-ERK for each sample.
Representative Experimental Data
The table below summarizes the expected quantitative outcomes from densitometric analysis.
| Treatment Group | Concentration (µM) | p-ERK / t-ERK Ratio (Normalized to Vehicle) | Conclusion |
| Vehicle | N/A | 1.0 ± 0.1 | No receptor activation |
| SLIGRL-NH2 (Agonist) | 50 | 8.5 ± 0.9 | Robust PAR-2 Activation |
| This compound (Control) | 50 | 1.1 ± 0.2 | No PAR-2 Activation |
Data are represented as mean ± SD from densitometric analysis of multiple blots.
Section 5: Comparative Analysis – this compound vs. PAR-2 Antagonists
While this compound is an inactive control, another class of compounds used in PAR-2 research are antagonists. It is crucial to understand their distinct roles. A prominent example is FSLLRY-NH2 , a selective PAR-2 peptide antagonist.[20][21][22]
| Feature | This compound (Inactive Control) | FSLLRY-NH2 (Antagonist) |
| Mechanism of Action | Does not bind to the PAR-2 active site in a manner that causes a conformational change or signaling. It is inert.[4][8] | Competitively binds to PAR-2, likely at or near the tethered ligand docking site, physically blocking activation by either proteases or agonist peptides.[20][23] |
| Primary Use Case | To confirm that the cellular response is specific to the agonist's sequence (SLIGRL) and not a non-specific peptide effect. | To inhibit PAR-2 signaling and determine the functional role of the receptor in a biological system. It is used to block both endogenous (protease-driven) and exogenous (agonist-driven) activation.[21][22] |
| Experimental Outcome | Should produce the same result as the vehicle control. | Should reduce or abolish the signal produced by an agonist (like SLIGRL-NH2) or a protease (like trypsin). |
| Potency | N/A (designed to be inactive). | Has a measurable inhibitory concentration (IC₅₀), typically in the micromolar range.[23][24] |
The choice between an inactive control and an antagonist is dictated by the experimental question.
Conclusion and Senior Scientist Recommendations
The experimental data framework presented here provides a robust, two-pillar approach to unequivocally validate This compound as a negative control for PAR-2 studies. By demonstrating its inertness in both proximal ([Ca²⁺]i mobilization) and downstream (p-ERK) signaling assays, researchers can confidently attribute any biological effects observed with SLIGRL-NH2 to specific PAR-2 activation.
Key Recommendations:
-
Always Include this compound: When using the agonist SLIGRL-NH2, this compound should be run in parallel at the identical concentration to control for potential non-specific peptide effects or impurities.
-
Choose the Right Tool for the Job: Use this compound to validate your agonist. Use an antagonist like FSLLRY-NH2 to interrogate the biological function of the PAR-2 receptor itself, especially when studying endogenous protease activity.
-
Trust but Verify: While this compound is a widely accepted control, it is good scientific practice to perform this validation in your specific cell system or a closely related one to ensure its inertness under your experimental conditions.
By adhering to these principles of rigorous control and validation, researchers can ensure the accuracy and reliability of their findings in the complex and therapeutically important field of PAR-2 signaling.
References
-
Abbexa. (n.d.). Proteinase-Activated Receptor 2 (PAR2): Functions, Signaling, and Research Tools. Retrieved from [Link]
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Life Science Production. (n.d.). FSLLRY-NH2. Retrieved from [Link]
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Ramachandran, R., & Hollenberg, M. D. (2008). Protease-activated receptor 2: activation, signalling and function. PubMed. Retrieved from [Link]
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Suen, J. Y., et al. (2005). Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2. British Journal of Pharmacology, 145(2), 255–263. Retrieved from [Link]
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Vesey, D. A., et al. (2021). PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu. Frontiers in Physiology. Retrieved from [Link]
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Rothmeier, A. S., & Ruf, W. (2012). Protease-activated receptor 2 signaling in inflammation. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Protease-activated receptor 2. Retrieved from [Link]
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Tocris Bioscience. (n.d.). FSLLRY-NH2 (4751). Retrieved from [Link]
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Lim, J., et al. (2020). The development of proteinase-activated receptor-2 modulators and the challenges involved. British Journal of Pharmacology, 177(18), 4153–4165. Retrieved from [Link]
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Boitano, S., et al. (2011). The Protease-activated Receptor-2-specific Agonists... Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo. Journal of Biological Chemistry, 286(16), 13913–13920. Retrieved from [Link]
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Assay Genie. (n.d.). ERK Phosphorylation Assay Kit (BA0098). Retrieved from [Link]
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antibodies-online.com. (n.d.). ERK Phosphorylation Assay Kit | ABIN1019677. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetics of ERK activation in response to PAR2–AP or TGF-β1 in various.... Retrieved from [Link]
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Kawabata, A., et al. (2004). 2-Furoyl-LIGRL-NH2, a potent agonist for proteinase-activated receptor-2, as a gastric mucosal cytoprotective agent in mice. British Journal of Pharmacology, 143(4), 433–440. Retrieved from [Link]
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Su, Y., et al. (2012). Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110). British Journal of Pharmacology, 165(5), 1433–1445. Retrieved from [Link]
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Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
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NCBI Bookshelf. (2012). Phospho-ERK Assays - Assay Guidance Manual. Retrieved from [Link]
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Ziegler, N., et al. (2017). The Role of PAR2 in TGF-β1-Induced ERK Activation and Cell Motility. International Journal of Molecular Sciences, 18(12), 2736. Retrieved from [Link]
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ResearchGate. (n.d.). Activation of PAR2 by 2f-LIGRLO-NH2 (2F) induces tissue factor (TF).... Retrieved from [Link]
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NCBI. (n.d.). A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. Retrieved from [Link]
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Caers, J., et al. (2016). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (110), 53779. Retrieved from [Link]
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JoVE. (2022). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. Retrieved from [Link]
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Kennedy, A. J., et al. (2020). Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition. Communications Biology, 3, 762. Retrieved from [Link]
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MDPI. (n.d.). Peptide-Based Ligands Targeting Protease-Activated Receptor 2 (PAR2): Design of Biased Agonists and their Application as Targeted Radiopharmaceuticals. Retrieved from [Link]
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Comparison Guide: A Methodical Approach to Confirming PAR-2 Specificity Using the Inactive Control Peptide, Lrgils-NH2
For researchers, scientists, and drug development professionals investigating the complex signaling of Protease-Activated Receptor 2 (PAR-2), establishing the specificity of an observed cellular response is paramount. PAR-2's unique activation mechanism—irreversible proteolytic cleavage that unmasks a self-activating tethered ligand—presents distinct challenges for pharmacological study.[1][2] While synthetic peptides that mimic this tethered ligand, such as SLIGRL-NH2, are invaluable tools, they are not infallible. Off-target effects, non-specific peptide interactions, or experimental artifacts can lead to misinterpretation of data.
The Core Principle: A Self-Validating Experimental Design
The central dogma of using Lrgils-NH2 rests on a simple but powerful logical test. PAR-2 is activated by a specific amino acid sequence (e.g., SLIGRL in rodents).[4] By reversing this sequence to LRGILS, the peptide should no longer fit into the receptor's binding pocket, rendering it inactive.[5][6] Therefore, any authentic PAR-2-mediated response must be triggered by the agonist (SLIGRL-NH2) but not by the control peptide (this compound) at equivalent concentrations. Observing a response with this compound immediately signals a non-specific effect that requires investigation.
Caption: Logical framework for confirming PAR-2 specificity.
Primary Validation Method 1: Intracellular Calcium Mobilization
The "Why": The canonical signaling pathway for PAR-2 involves coupling to the Gαq/11 G-protein, which in turn activates phospholipase C (PLC).[7][8] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering a rapid and robust release of stored calcium into the cytoplasm.[9] This increase in intracellular calcium concentration, [Ca2+]i, is a direct, proximal, and highly sensitive measure of PAR-2 activation, making it an ideal primary assay.[10]
Experimental Workflow: Calcium Imaging
Caption: Workflow for the Fura-2 ratiometric calcium imaging assay.
Detailed Protocol: Fura-2 AM Calcium Imaging
This protocol is optimized for HEK293 cells expressing human PAR-2 but can be adapted.[11]
-
Cell Preparation: 24 hours prior to the assay, seed PAR-2 expressing cells onto sterile glass coverslips in a 6-well plate to achieve 70-80% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer consisting of Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Dilute the Fura-2 AM stock into the loading buffer to a final concentration of 2-5 µM.
-
Aspirate the culture medium from the cells and wash once with loading buffer.
-
Add the Fura-2 AM solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
-
De-esterification: Aspirate the loading solution and add fresh loading buffer. Incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Continuously perfuse the cells with loading buffer at a constant rate (e.g., 2 mL/min).
-
Excite the cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.
-
Record a stable baseline of the 340/380 fluorescence ratio for 1-2 minutes.
-
-
Stimulation: Switch the perfusion solution to one containing the test compound (Vehicle, 10 µM SLIGRL-NH2, or 10 µM this compound) and record the response for 3-5 minutes or until the signal returns to baseline.
-
Data Analysis: Quantify the peak change in the F340/F380 ratio from baseline for each condition.
Interpreting the Data
A successful experiment confirming specificity will yield data similar to the table below. The active agonist produces a robust signal, while the vehicle and, critically, the this compound control peptide, do not.
| Treatment (10 µM) | Peak [Ca2+]i (nM) ± SEM | % Responding Cells ± SEM |
| Vehicle Control | 105 ± 8 | 2 ± 1 |
| SLIGRL-NH2 | 488 ± 25 | 92 ± 4 |
| This compound | 110 ± 11 | 3 ± 2 |
Secondary Validation Method 2: Receptor Internalization Assay
The "Why": Beyond the initial signal, a key physiological consequence of GPCR activation is desensitization and internalization. Upon agonist binding, G-protein receptor kinases (GRKs) phosphorylate the receptor's intracellular domains, promoting the recruitment of β-arrestin.[7] β-arrestin binding not only uncouples the receptor from G-proteins but also targets it for clathrin-mediated endocytosis.[12][13] Measuring the disappearance of receptors from the cell surface provides a robust, downstream functional confirmation of agonist-specific engagement. This assay is less prone to artifacts related to ion fluxes and validates a distinct biological process.
Detailed Protocol: Cell-Surface ELISA for Receptor Internalization
This protocol quantifies epitope-tagged PAR-2 (e.g., HA-tagged) remaining on the cell surface post-treatment.
-
Cell Preparation: Seed cells stably expressing HA-tagged PAR-2 into a 96-well tissue culture plate and grow to confluency.
-
Stimulation:
-
Wash cells gently with serum-free medium.
-
Add medium containing Vehicle, 10 µM SLIGRL-NH2, or 10 µM this compound to respective wells.
-
Incubate at 37°C for 30 minutes to allow for internalization.[14]
-
-
Fixation: Place the plate on ice to stop internalization. Gently wash the cells twice with ice-cold PBS. Fix the cells by adding 4% paraformaldehyde in PBS for 20 minutes at 4°C.
-
Blocking: Wash three times with PBS. Block non-specific binding by adding 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Without permeabilizing the cells, add a primary antibody against the extracellular tag (e.g., anti-HA) diluted in blocking buffer. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash three times with PBS. Add a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature in the dark.
-
Detection: Wash five times with PBS. Add an HRP substrate (e.g., TMB) and allow the color to develop. Stop the reaction with 1 M H2SO4.
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. A lower absorbance value indicates greater receptor internalization. Express data as a percentage of the surface receptor level detected in vehicle-treated cells.
Interpreting the Data
The results should clearly demonstrate that only the active agonist induces a significant reduction in cell-surface PAR-2.
| Treatment (10 µM) | Surface PAR-2 (% of Vehicle) ± SEM |
| Vehicle Control | 100 ± 5 |
| SLIGRL-NH2 | 42 ± 6 |
| This compound | 97 ± 7 |
Advanced Validation: The Gold Standard Controls
While this compound is an essential and powerful control, the highest standard of evidence comes from combining peptide controls with genetic and pharmacological approaches.
-
Genetic Knockout/Knockdown: The most definitive test of specificity is to perform the experiment in a cell line or animal model where the PAR-2 gene (F2RL1) has been knocked out or its expression knocked down (e.g., via siRNA).[15] A true PAR-2 agonist will have no effect in these systems.[16]
-
Pharmacological Antagonism: Pre-treating the cells with a known, specific PAR-2 antagonist (e.g., I-287) should block the cellular response induced by the agonist (e.g., SLIGRL-NH2).[17] This demonstrates that the observed effect is mediated through the specific binding pocket targeted by the antagonist.
Caption: A multi-pronged strategy for irrefutable PAR-2 specificity.
Conclusion
Confirming the specificity of a PAR-2-mediated effect is not a single experiment but a systematic process of elimination. The inactive control peptide this compound is an indispensable tool in this process. When used correctly within well-designed assays—such as intracellular calcium mobilization and receptor internalization—it provides a clear and reliable method for distinguishing true receptor activation from experimental artifacts. For findings destined for high-impact publication or progression into drug development pipelines, complementing this approach with genetic and pharmacological controls will provide the irrefutable evidence required by the scientific community.
References
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Protease-activated receptor 2 - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
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Par2-mediated responses in inflammation and regeneration: choosing between repair and damage. (2024). Cell Communication and Signaling. Retrieved January 15, 2026, from [Link]
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What are PAR-2 antagonists and how do they work?. (2024). Patsnap. Retrieved January 15, 2026, from [Link]
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Protease-activated receptor 2 signaling in inflammation. (2008). Journal of Leukocyte Biology. Retrieved January 15, 2026, from [Link]
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Proteinase-Activated Receptor 2 (PAR2): Functions, Signaling, and Research Tools. (n.d.). Sino Biological. Retrieved January 15, 2026, from [Link]
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Activation Mechanisms of Protease-Activated Receptor 2 (PAR2). (2018). Yakugaku Zasshi. Retrieved January 15, 2026, from [Link]
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Protease-activated receptor 2: activation, signalling and function. (2005). Biochemical Society Transactions. Retrieved January 15, 2026, from [Link]
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Pathway-selective antagonism of proteinase activated receptor 2. (2014). British Journal of Pharmacology. Retrieved January 15, 2026, from [Link]
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PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu. (2024). Frontiers in Pharmacology. Retrieved January 15, 2026, from [Link]
-
The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo. (2011). Journal of Biological Chemistry. Retrieved January 15, 2026, from [Link]
-
The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo. (2011). Journal of Biological Chemistry. Retrieved January 15, 2026, from [Link]
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Potent Small Agonists of Protease Activated Receptor 2. (2015). ACS Medicinal Chemistry Letters. Retrieved January 15, 2026, from [Link]
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Potent Agonists of the Protease Activated Receptor 2 (PAR2). (2011). ACS Medicinal Chemistry Letters. Retrieved January 15, 2026, from [Link]
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Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2. (2006). British Journal of Pharmacology. Retrieved January 15, 2026, from [Link]
-
Development of highly potent protease-activated receptor 2 agonists via synthetic lipid tethering. (2012). Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]
-
Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples. (2020). STAR Protocols. Retrieved January 15, 2026, from [Link]
-
The PAR2 inhibitor I-287 selectively targets Gαq and Gα12/13 signaling and has anti-inflammatory effects. (2022). Communications Biology. Retrieved January 15, 2026, from [Link]
-
Calcium imaging protocol. (n.d.). BrainVTA. Retrieved January 15, 2026, from [Link]
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Development of a receptor internalization assay for measuring and analysing RGS9-2 and palmitoyl-CoA transferase activity in HEK cells. (2011). University of British Columbia. Retrieved January 15, 2026, from [Link]
-
G Protein-Coupled Receptor Internalization Using Live Cell Flow Cytometry. (n.d.). Multispan, Inc. Retrieved January 15, 2026, from [Link]
-
Protease-mediated activation of Par2 elicits calcium waves during zebrafish egg activation and blastomere cleavage. (2022). PLOS Genetics. Retrieved January 15, 2026, from [Link]
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Navigating Protease-Activated Receptor Specificity: A Comparative Guide to the Cross-Reactivity of Lrgils-NH2
For researchers navigating the complex signaling landscape of Protease-Activated Receptors (PARs), the specificity of pharmacological tools is paramount. This guide provides an in-depth comparison of Lrgils-NH2, a widely used control peptide, and its potential for cross-reactivity with members of the PAR family. We will delve into the experimental data that underpins our understanding of its selectivity and provide detailed protocols for researchers to validate these findings in their own laboratories.
Introduction to this compound and the Protease-Activated Receptor Family
Protease-Activated Receptors are a unique subfamily of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. There are four members of the PAR family: PAR1, PAR2, PAR3, and PAR4, each with distinct activating proteases and physiological roles.[1]
Synthetic peptides that mimic the tethered ligand sequence can also activate these receptors, providing valuable tools for research. This compound is a hexapeptide with the sequence Leu-Arg-Gly-Ile-Leu-Ser-NH2. It is designed as a negative control for the potent PAR2-activating peptide, SLIGRL-NH2, which corresponds to the tethered ligand of murine PAR2.[2][3] this compound is the reverse sequence of SLIGRL-NH2 and is presumed to be biologically inactive.[2][3]
This guide will critically evaluate the evidence for the specificity of this compound and its lack of cross-reactivity with PAR1, PAR3, and PAR4.
Understanding the Basis of PAR Selectivity
The specificity of activating peptides for their respective PARs is determined by the unique amino acid sequence of the tethered ligand and the corresponding binding pocket on the receptor. While some degree of cross-reactivity has been observed with certain PAR-activating peptides at high concentrations, peptides can be engineered for high selectivity.[4]
The logical basis for the presumed inactivity of this compound across the PAR family stems from its design as a scrambled version of a specific PAR2 agonist. The precise sequence of the tethered ligand is critical for receptor activation; altering this sequence, as in this compound, is expected to abolish binding and subsequent signaling.
Comparative Analysis of this compound Cross-Reactivity
While direct, published studies exhaustively detailing the testing of this compound against PAR1, PAR3, and PAR4 are scarce, we can infer its selectivity from studies on its active counterpart, SLIGRL-NH2, and the known pharmacology of the PAR family.
| Receptor | Activating Peptide (Tethered Ligand Mimic) | This compound Activity (Inferred) | Rationale & Supporting Evidence |
| PAR1 | TFLLR-NH2 | Inactive | Studies have shown that PAR2-activating peptides like SLIGRL-NH2 do not activate PAR1.[5] Given that this compound is an inactive form of a PAR2-specific agonist, it is highly improbable that it would gain activity at PAR1. |
| PAR2 | SLIGRL-NH2 | Inactive | This compound is the reverse sequence of the PAR2 agonist SLIGRL-NH2 and is consistently used in the literature as a negative control, demonstrating its lack of activity at PAR2.[2][3] |
| PAR3 | N/A (functions as a cofactor for PAR1 and PAR4) | Inactive | PAR3 is not directly activated by synthetic peptides and is thought to function primarily as a cofactor for thrombin-mediated cleavage of other PARs.[6] Therefore, this compound is not expected to have any activity at PAR3. |
| PAR4 | AYPGKF-NH2 | Inactive | PAR4 is activated by a distinct tethered ligand sequence. Studies on PAR4-activating peptides have shown a lack of cross-reactivity with PAR1 and PAR2 agonists, and vice-versa.[7] This high degree of selectivity makes it extremely unlikely that the scrambled PAR2 peptide, this compound, would activate PAR4. |
Experimental Workflows for Assessing Cross-Reactivity
To empirically validate the selectivity of this compound, researchers can employ well-established cell-based assays that measure downstream signaling events following receptor activation. The two most common and robust methods are intracellular calcium mobilization assays and luciferase reporter gene assays.
Signaling Pathways and Assay Principles
The activation of PARs, which are coupled to various G proteins, initiates distinct intracellular signaling cascades. A common pathway for PAR1, PAR2, and PAR4 involves coupling to Gαq, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores. This increase in intracellular calcium can be readily measured with fluorescent indicators. Alternatively, PAR activation can lead to the activation of transcription factors, which can be quantified using a reporter gene like luciferase.
Caption: Experimental workflow for the calcium flux assay.
Luciferase Reporter Gene Assay
This assay measures the transcriptional activation downstream of PAR signaling, providing a sensitive and quantitative readout of receptor activation. [8] Materials:
-
HEK293 cells
-
Expression vectors for human PAR1, PAR2, and PAR4
-
Luciferase reporter plasmid with a response element sensitive to PAR signaling (e.g., CREB or NFAT)
-
Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Cell culture medium and transfection reagent
-
White, opaque 96-well plates
-
This compound and PAR-specific activating peptides
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Co-transfection:
-
Seed HEK293 cells in the 96-well plates.
-
Co-transfect the cells with the PAR expression vector, the luciferase reporter plasmid, and the control plasmid.
-
Incubate for 24-48 hours.
-
-
Compound Treatment:
-
Replace the culture medium with a serum-free medium containing this compound or the activating peptides at various concentrations.
-
Incubate for a period sufficient to allow for gene expression (typically 4-6 hours).
-
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
If using a dual-luciferase system, add the second substrate and measure the luminescence of the control reporter.
-
-
Data Analysis:
-
Normalize the experimental luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration to generate dose-response curves.
-
Compare the activity of this compound to the positive and negative controls.
-
Caption: Experimental workflow for the luciferase reporter assay.
Conclusion and Best Practices
The available evidence strongly supports the assertion that this compound is a highly specific negative control peptide for PAR2, with no significant cross-reactivity with PAR1, PAR3, or PAR4. Its design as a reverse-sequence peptide of a potent and selective PAR2 agonist provides a solid rationale for its inactivity.
For researchers in drug development and academic science, the use of this compound as a negative control in PAR2-related studies is a valid and well-established practice. However, as with any experimental tool, it is crucial to perform appropriate controls. When investigating the effects of novel compounds on PARs, it is recommended to run parallel assays with cells expressing each of the four PAR subtypes to definitively establish a selectivity profile. The protocols provided in this guide offer a robust framework for conducting such validation studies. By adhering to these rigorous experimental standards, researchers can ensure the accuracy and reliability of their findings in the dynamic field of PAR signaling.
References
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Hollenberg, M. D., & Compton, S. J. (2002). International Union of Pharmacology. XXVIII. Proteinase-activated receptors. Pharmacological Reviews, 54(2), 203–217. [Link]
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Ramachandran, R., & Hollenberg, M. D. (2008). Proteinases and signalling: pathophysiological and therapeutic implications via PARs and more. British Journal of Pharmacology, 153(Suppl 1), S249–S264. [Link]
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Cottrell, G. S., & Schmidlin, F. (2002). Receptor-activating peptides and the number of senses of smell. British Journal of Pharmacology, 136(7), 947–949. [Link]
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Flynn, A. N., & Buret, A. G. (2004). Protease-activated receptor 2: a key player in intestinal barrier function and inflammation. American Journal of Physiology-Gastrointestinal and Liver Physiology, 286(4), G531–G536. [Link]
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Hollenberg, M. D., et al. (1997). Proteinase-activated receptor-2 in rat stomach: receptor localization and functional coupling to adenylyl cyclase. The Journal of Pharmacology and Experimental Therapeutics, 282(2), 793–800. [Link]
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Kawabata, A., et al. (2000). A major role for proteinase-activated receptor-2 in the inflammatory response in the rat knee joint. British Journal of Pharmacology, 129(8), 1776–1782. [Link]
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Tognetto, M., et al. (2000). Evidence that PAR-1 and PAR-2 mediate prostanoid-dependent contraction in isolated guinea-pig gallbladder. British Journal of Pharmacology, 131(4), 689–696. [Link]
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Nishikawa, H., et al. (2005). Protease-activated receptor-2 (PAR-2)-related peptides induce tear secretion in rats: involvement of PAR-2 and non-PAR-2 mechanisms. The Journal of Pharmacology and Experimental Therapeutics, 312(1), 324–331. [Link]
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Devlin, J., et al. (2007). Initial support for the hypothesis that PAR2 is involved in the immune response to Nippostrongylus brasiliensis in mice. Parasitology Research, 101(1), 105–111. [Link]
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Barry, G. D., et al. (2010). A new, selective, and orally active antagonist of protease-activated receptor-2. The Journal of Pharmacology and Experimental Therapeutics, 334(3), 827–836. [Link]
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Hollenberg, M. D., et al. (1999). Proteinase-activated receptor-4: evaluation of receptor-activating peptides in vascular and gastric tissues. Canadian Journal of Physiology and Pharmacology, 77(6), 458–464. [Link]
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McGuire, J. J., et al. (2004). Proteinase-activated receptor 1 (PAR1) and PAR2 but not PAR4 mediate relaxations in lower esophageal sphincter. Regulatory Peptides, 120(1-3), 165–173. [Link]
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Hollenberg, M. D., et al. (1999). Proteinase-activated receptor 4 (PAR4): action of PAR4-activating peptides in vascular and gastric tissue and lack of cross-reactivity with PAR1 and PAR2. Canadian Journal of Physiology and Pharmacology, 77(6), 458–464. [Link]
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Boitano, S., et al. (2011). Potent agonists of the protease activated receptor 2 (PAR2). ACS Medicinal Chemistry Letters, 2(4), 313–318. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
